3-(4-Chlorophenyl)pentanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXVLIVRJJNJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188759 | |
| Record name | 3-(4-Chlorophenyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35271-74-0 | |
| Record name | 3-(4-Chlorophenyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35271-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl) glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035271740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl) glutarate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl) glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(4-Chlorophenyl)glutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGC932VYC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid from 4-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(4-Chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of various pharmacologically active molecules, starting from the readily available precursor, 4-chlorobenzaldehyde. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound from 4-chlorobenzaldehyde can be efficiently achieved through a three-step reaction sequence. This pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in a hydrolysis and decarboxylation step to yield the target molecule.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow from 4-chlorobenzaldehyde to this compound.
Detailed Experimental Protocols
Step 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Diethyl Malonate
The initial step involves the condensation of 4-chlorobenzaldehyde with diethyl malonate to form diethyl (4-chlorobenzylidene)malonate. This reaction is a classic example of a Knoevenagel condensation, typically catalyzed by a weak base.[1][2]
Reaction:
Illustrative Protocol:
A mixture of 4-chlorobenzaldehyde, diethyl malonate, and a catalytic amount of piperidine in a suitable solvent such as ethanol or benzene is refluxed with azeotropic removal of water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, and the organic layer is dried and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Michael Addition
The diethyl (4-chlorobenzylidene)malonate, an α,β-unsaturated compound, serves as a Michael acceptor for the conjugate addition of a nucleophile. In this synthesis, a second equivalent of diethyl malonate, activated by a base such as sodium ethoxide, acts as the nucleophile.
Reaction:
Illustrative Protocol:
To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature. Subsequently, a solution of diethyl (4-chlorobenzylidene)malonate in ethanol is added, and the mixture is refluxed until the reaction is complete as indicated by TLC. The reaction is then cooled, and the solvent is removed in vacuo. The residue is dissolved in water and extracted with an organic solvent. The aqueous layer is acidified, and the product is extracted, dried, and concentrated.
Step 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the four ester groups of the Michael adduct, followed by decarboxylation to yield this compound. This transformation is typically achieved by heating the intermediate with a strong base, followed by acidification.
Reaction:
Illustrative Protocol:
The crude product from the Michael addition is dissolved in a concentrated aqueous solution of potassium hydroxide and heated to 85-90 °C for several hours.[3] The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and washed with an organic solvent like dichloromethane to remove any non-polar impurities. The aqueous layer is then carefully acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude product.[3] The solid is collected by filtration, washed with cold water, and dried under vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent like methyl isobutyl ketone.[3]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.
| Parameter | 4-Chlorobenzaldehyde | Diethyl Malonate | Diethyl (4-chlorobenzylidene)malonate | This compound |
| Molecular Formula | C₇H₅ClO | C₇H₁₂O₄ | C₁₄H₁₅ClO₄ | C₁₁H₁₁ClO₄ |
| Molecular Weight | 140.57 g/mol | 160.17 g/mol | 282.72 g/mol | 242.66 g/mol [4] |
| Appearance | White to off-white crystalline solid | Colorless liquid | Colorless to pale yellow oil or solid | White to light yellow solid[4] |
| Melting Point | 47-49 °C | -50 °C | 28-30 °C | 166.5-167.3 °C[3] |
| Boiling Point | 213-214 °C | 199 °C | 195-200 °C at 15 mmHg | Not applicable |
| Purity (Typical) | >98% | >99% | >95% | >99% (after purification)[3] |
| Yield (Typical) | - | - | High | 86.4% (for hydrolysis/decarboxylation step)[3] |
Signaling Pathways and Experimental Workflows
The logical progression of the synthesis can be visualized as a workflow diagram.
Caption: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound from 4-chlorobenzaldehyde. The individual reactions are well-established in organic synthesis, and the overall pathway offers good yields and high purity of the final product. This technical guide serves as a valuable resource for chemists involved in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further optimization of reaction conditions for each step may lead to improved yields and process efficiency.
References
Physicochemical Properties of 3-(4-Chlorophenyl)pentanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-chlorophenyl)glutaric acid, is a dicarboxylic acid derivative of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for Baclofen and other potential derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(4-Chlorophenyl)glutaric acid, β-(p-Chlorophenyl)glutaric acid | [2] |
| CAS Number | 35271-74-0 | [3][4] |
| Molecular Formula | C₁₁H₁₁ClO₄ | [3][4] |
| Molecular Weight | 242.66 g/mol | [3] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 164-168 °C | [6] |
| Boiling Point | 394.4 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), slightly soluble in methanol. | [7] |
| pKa | 4.01 ± 0.10 (Predicted) | [7] |
| logP (XLogP3) | 1.8 (Calculated) | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and process development. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a means of observing the sample.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating a known volume of the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid like this compound, two pKa values would be expected, corresponding to the two carboxylic acid groups.
Methodology: Potentiometric Titration
-
Solution Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed on the titration curve, and the pKa values can be determined from the midpoints of the buffer regions.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Synthetic Pathway Visualization
This compound is a pivotal intermediate in the synthesis of the muscle relaxant Baclofen. The following diagram illustrates the key steps in this synthetic transformation.
Caption: Synthetic pathway from this compound to Baclofen.
The synthesis begins with the conversion of this compound to β-(p-chlorophenyl)glutarimide through a reaction with ammonium hydroxide followed by heating.[8] This intermediate then undergoes a Hoffmann rearrangement, typically using an alkaline solution of a halogen such as sodium hypobromite, to yield the final product, Baclofen.[8][9] This multi-step process highlights the importance of this compound as a foundational building block in the production of this therapeutically significant drug.
References
- 1. haihangchem.com [haihangchem.com]
- 2. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthonix, Inc > 35271-74-0 | this compound [synthonix.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of β-(p-Chlorophenyl)glutaric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of β-(p-Chlorophenyl)glutaric acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.
Qualitative Solubility Data
The solubility of β-(p-Chlorophenyl)glutaric acid has been described in several chemical databases and supplier specifications. This information, while not quantitative, provides a useful starting point for solvent selection in various experimental and industrial applications. The known qualitative solubility is summarized in the table below.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, robust protocol for the experimental determination of the solubility of β-(p-Chlorophenyl)glutaric acid in organic solvents. This method is based on the widely used static equilibrium method.
Principle
An excess amount of the solid solute, β-(p-Chlorophenyl)glutaric acid, is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
Materials and Equipment
-
β-(p-Chlorophenyl)glutaric acid (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)
Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of β-(p-Chlorophenyl)glutaric acid and transfer it to a series of sealed vials or flasks.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended solid particles.
-
Dilution (if necessary): Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of β-(p-Chlorophenyl)glutaric acid in the diluted solution using a validated analytical method:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance at a predetermined wavelength and calculate the concentration using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) and quantify the concentration against a standard curve.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtered, saturated solution and weigh the remaining solid residue. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.
-
-
Data Calculation: Calculate the solubility of β-(p-Chlorophenyl)glutaric acid in the solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of β-(p-Chlorophenyl)glutaric acid.
Caption: Workflow for the experimental determination of solubility.
This guide provides a framework for understanding and determining the solubility of β-(p-Chlorophenyl)glutaric acid. For specific applications, it is crucial to validate the chosen analytical method and carefully control the experimental parameters to ensure accurate and reproducible results.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-(4-Chlorophenyl)pentanedioic Acid
For Immediate Release
Basel, Switzerland – December 26, 2025 – This technical guide provides an in-depth exploration of the discovery and history of 3-(4-Chlorophenyl)pentanedioic acid, a pivotal intermediate in the synthesis of the globally recognized muscle relaxant, Baclofen. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, chemical properties, and the historical context of its emergence in the pharmaceutical landscape.
Introduction and Historical Context
This compound, also known as 3-(4-Chlorophenyl)glutaric acid, with the CAS number 35271-74-0, is a dicarboxylic acid derivative that holds a significant, albeit often unheralded, place in medicinal chemistry. Its primary claim to fame is its role as a direct precursor to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a gamma-aminobutyric acid (GABA) agonist widely used for the management of spasticity.
The discovery of this compound is intrinsically linked to the development of Baclofen. Baclofen was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at the pharmaceutical company Ciba-Geigy (a predecessor of Novartis). The initial aim of the research was to create a more lipophilic derivative of GABA that could cross the blood-brain barrier more effectively, with the primary therapeutic target being epilepsy. While Baclofen proved ineffective for epilepsy, its potent muscle-relaxant properties were soon discovered, leading to its eventual approval and widespread clinical use.
The synthesis pathways developed for Baclofen necessitated the creation of specific intermediates, and this compound was one of the foundational building blocks in one of the earliest and most enduring synthetic routes. Its discovery, therefore, was not an isolated event but a crucial step in the journey of bringing a major therapeutic agent to market.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35271-74-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁ClO₄ | [1][2] |
| Molecular Weight | 242.66 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 164-168 °C | [1] |
| Boiling Point | 394.4 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in dimethyl sulfoxide; slightly soluble in methanol. | [1] |
Synthesis Methodologies: Experimental Protocols
Several synthetic routes to this compound have been developed over the years. Below are detailed protocols for some of the key methods.
Synthesis from 4-Chlorobenzaldehyde and Ethyl Acetoacetate
This classic method involves a Knoevenagel-type condensation followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Condensation: To a solution of 4-chlorobenzaldehyde and two equivalents of ethyl acetoacetate in a suitable solvent such as ethanol, a basic catalyst (e.g., piperidine or sodium ethoxide) is added. The mixture is refluxed for a specified period to facilitate the condensation reaction, forming a bis-adduct.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to alkaline hydrolysis using a strong base like potassium hydroxide in an aqueous or alcoholic solution. The mixture is heated, typically at 90-95°C for 2 hours, to hydrolyze the ester groups and induce decarboxylation.[3]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent like ether to remove any unreacted starting materials. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[2][3] This causes the precipitation of this compound as a solid.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent system. A yield of 95.8% with a purity of 99.9% (HPLC) has been reported after purification.[2]
Synthesis from "Baclofen Impurity 9"
A method described in a Chinese patent utilizes a precursor referred to as "baclofen impurity 9".
Experimental Protocol:
-
Reaction Setup: The starting material, "intermediate Π" (baclofen impurity 9), is dissolved in a 30 N aqueous solution of potassium hydroxide.[1][2]
-
Reaction Conditions: The reaction mixture is stirred for 2 hours at a temperature of 85-90 °C.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (2:3, v/v).[1][2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane and deionized water are added, and the mixture is stirred for 20 minutes. The organic layer is separated and discarded.[1][2]
-
Precipitation and Purification: The aqueous layer is acidified to a pH of 1-2 with 6 M hydrochloric acid, leading to the precipitation of the product. The solid is filtered, washed with deionized water, and dried under vacuum at 55-60°C for 5 hours. This method has been reported to yield the product as a white solid with a yield of 86.4%.[1][2]
Role in the Synthesis of Baclofen
The primary significance of this compound lies in its function as a key intermediate in the synthesis of Baclofen. The following workflow illustrates this pivotal transformation.
Caption: Synthesis of Baclofen from this compound.
Logical Relationship of Synthesis Methods
The various reported synthesis methods for this compound can be visualized as converging pathways to a central product.
Caption: Converging synthesis pathways to this compound.
Conclusion
This compound stands as a testament to the crucial role of intermediate compounds in the development of life-changing pharmaceuticals. Its history is inextricably woven with the story of Baclofen, a drug that has provided relief to countless individuals suffering from spasticity. The synthetic methodologies developed for this acid highlight the ingenuity of medicinal chemists in constructing complex molecules from readily available starting materials. This technical guide serves to consolidate the key information surrounding this important compound, providing a valuable resource for the scientific community. As drug development continues to evolve, the foundational knowledge of such key intermediates remains as critical as ever.
References
An In-depth Technical Guide to 3-(4-Chlorophenyl)pentanedioic Acid: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)pentanedioic acid, a key chemical intermediate in the synthesis of the muscle relaxant Baclofen. Due to the limited public availability of experimental spectroscopic data, this document focuses on the compound's chemical and physical properties, detailed synthesis protocols, and its role in the broader context of GABAergic signaling through its derivative, Baclofen. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.
Chemical and Physical Properties
This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a white solid organic compound.[1][2] It serves as a crucial building block in the pharmaceutical industry, primarily for the synthesis of Baclofen.[1] The compound's physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 35271-74-0 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₄ | [1] |
| Molecular Weight | 242.66 g/mol | [3] |
| Melting Point | 164-166 °C | [1] |
| Boiling Point | 394.4 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Appearance | White to Light Yellow Solid | [4] |
| Solubility | Soluble in dimethyl sulfoxide; slightly soluble in methanol. | [5] |
| Storage | 2-8°C Refrigerator, sealed in a dry environment. | [4] |
Spectroscopic Data
However, predicted mass spectrometry data provides insight into the compound's mass-to-charge ratio under various ionization conditions.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 243.04187 |
| [M+Na]⁺ | 265.02381 |
| [M-H]⁻ | 241.02731 |
| [M+NH₄]⁺ | 260.06841 |
| [M+K]⁺ | 280.99775 |
| [M+H-H₂O]⁺ | 225.03185 |
Data sourced from PubChemLite.[6]
Experimental Protocols: Synthesis
The synthesis of this compound is a critical step in the production of Baclofen. Several methods have been reported, with a common approach involving the hydrolysis of a precursor. Below is a detailed protocol compiled from literature sources.
Synthesis via Hydrolysis
This method involves the hydrolysis of a diester precursor, which can be synthesized through a Claisen condensation reaction.
Step 1: Synthesis of p-Chlorobenzylidene-bis-acetoacetic Ester This initial step involves the Claisen condensation of ethyl acetoacetate with p-chlorobenzaldehyde. This reaction requires a basic catalyst to facilitate the formation of the diester precursor.[7]
Step 2: Hydrolysis to this compound [7]
-
A hot, stirred solution of 200 g of potassium hydroxide in 150 mL of water is prepared.
-
This basic solution is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.
-
The reaction mixture is stirred and maintained at a temperature of 90-95 °C for 2 hours.
-
After the reaction is complete, the mixture is diluted with two volumes of water and washed with ether.
-
The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid.
-
The mixture is chilled thoroughly to precipitate the product.
-
The precipitate is collected by filtration, washed several times with ice water, and dried in vacuo at 60 °C to yield this compound.
A generalized workflow for the synthesis and purification is presented in the diagram below.
Caption: Synthesis and Purification Workflow for this compound.
Role in Baclofen Synthesis and Signaling Pathway
This compound is not known to have direct biological activity itself. Its primary importance lies in its role as a direct precursor to 3-(4-chlorophenyl)glutarimide, which is then converted to Baclofen through a Hoffmann rearrangement.[7]
Baclofen is a selective agonist for the GABA-B receptor.[8][9] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA in the central nervous system.[10]
GABA-B Receptor Signaling Pathway
The activation of GABA-B receptors by Baclofen initiates a signaling cascade that leads to neuronal inhibition. This is achieved through:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated Ca²⁺ channels, which in turn reduces the release of excitatory neurotransmitters.[11][12]
-
Postsynaptic Inhibition: Postsynaptically, Baclofen binding to GABA-B receptors activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[10] This leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[11][12]
The diagram below illustrates this signaling pathway.
Caption: Baclofen's mechanism of action via GABA-B receptor signaling.
Conclusion
This compound is a vital intermediate in pharmaceutical synthesis, particularly for the production of Baclofen. While publicly available spectroscopic data is scarce, detailed synthesis protocols are well-documented. Understanding the synthesis of this compound and the biological mechanism of its end-product, Baclofen, is essential for researchers and professionals in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of these aspects, serving as a valuable technical resource.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 6. PubChemLite - this compound (C11H11ClO4) [pubchemlite.lcsb.uni.lu]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. droracle.ai [droracle.ai]
- 9. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]
- 12. Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Glutaric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaric acid and its derivatives are key metabolic intermediates with profound biological significance. While essential in the catabolism of amino acids, their accumulation due to enzymatic defects leads to severe neurometabolic diseases, most notably Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the biological roles of glutaric acid derivatives, focusing on their metabolic pathways, pathophysiological implications, and therapeutic relevance. Detailed experimental protocols for the quantification of these metabolites and associated enzyme activities are provided, alongside quantitative data and visual representations of key biological pathways to facilitate a deeper understanding for researchers, clinicians, and professionals in drug development.
Introduction
Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that serves as an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2] Under normal physiological conditions, glutaric acid is present at low levels in the body. However, inherited metabolic disorders can disrupt its metabolism, leading to the accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid, which are potent neurotoxins.[3][4]
The most well-characterized disorder associated with glutaric acid metabolism is Glutaric Aciduria Type I (GA-I), an autosomal recessive condition caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[5][6] This enzyme deficiency leads to the buildup of glutaryl-CoA, which is subsequently hydrolyzed to glutaric acid. The accumulation of glutaric acid and 3-hydroxyglutaric acid is particularly damaging to the basal ganglia, leading to a characteristic movement disorder known as dystonia.[5]
Beyond its role in GA-I, glutaric acid and its derivatives have broader biological and industrial relevance. They are utilized in the synthesis of polymers, such as polyesters and polyamides, and serve as precursors for plasticizers and corrosion inhibitors.[2][7] In the pharmaceutical industry, glutaric acid derivatives are used as intermediates in drug synthesis and in the development of prodrugs to enhance solubility and controlled release.[8][9]
This guide will delve into the core aspects of the biological significance of glutaric acid derivatives, providing quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways involved.
Metabolic Pathways and Pathophysiology
The primary biological significance of glutaric acid is linked to the catabolic pathway of lysine, hydroxylysine, and tryptophan.
Lysine, Hydroxylysine, and Tryptophan Catabolism
These amino acids are broken down through a series of enzymatic steps, with glutaryl-CoA being a key intermediate. The enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the subsequent conversion of glutaryl-CoA to crotonyl-CoA in the mitochondrial matrix.[3][10]
dot
Pathophysiology of Glutaric Aciduria Type I (GA-I)
A deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid and 3-hydroxyglutaric acid. These metabolites are neurotoxic and can cross the blood-brain barrier.[4][11] The accumulation of these compounds is believed to cause neuronal damage through several mechanisms:
-
Excitotoxicity: Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the excitatory neurotransmitter glutamate and can act as N-methyl-D-aspartate (NMDA) receptor agonists.[12] This leads to excessive neuronal stimulation, calcium influx, and subsequent neuronal cell death.
-
Mitochondrial Dysfunction: Glutaric acid can inhibit key enzymes of the Krebs cycle and the electron transport chain, impairing cellular energy metabolism.[13]
-
Inhibition of Glutamate Decarboxylase: Glutaric acid and its derivatives competitively inhibit glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA. This can lead to an imbalance between excitatory and inhibitory neurotransmission.
dot
Quantitative Data
The following tables summarize key quantitative data related to glutaric acid and its derivatives.
Table 1: Concentrations of Glutaric Acid and 3-Hydroxyglutaric Acid in Biological Fluids
| Analyte | Fluid | Condition | Concentration Range | Reference(s) |
| Glutaric Acid | Urine | Healthy | 1.1 - 9.7 mmol/mol creatinine | [12] |
| GA-I (High Excretors) | > 100 mmol/mol creatinine | [12] | ||
| GA-I (Low Excretors) | < 100 mmol/mol creatinine | [12] | ||
| Plasma | Healthy | 0.55 - 2.9 µmol/L | [12] | |
| Cerebrospinal Fluid | Healthy | 0.18 - 0.63 µmol/L | [12] | |
| 3-Hydroxyglutaric Acid | Urine | Healthy | 1.4 - 8.0 mmol/mol creatinine | [12] |
| GA-I | Significantly elevated | [5] | ||
| Plasma | Healthy | 0.2 - 1.36 µmol/L | [12] | |
| Cerebrospinal Fluid | Healthy | < 0.2 µmol/L | [12] | |
| Glutarylcarnitine (C5DC) | Plasma | GA-I | Elevated |
Table 2: Enzyme Kinetic and Inhibition Data
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference(s) |
| Glutaryl-CoA Dehydrogenase (human) | Glutaryl-CoA | Km | 4.7 µM (pH 6.5) | [3] |
| Km | 5.5 µM (pH 7.5) | [3] | ||
| Glutamate Decarboxylase (rat brain) | Glutarate | Ki | 1.3 x 10-3 M | [8] |
| β-Hydroxyglutarate | Ki | 2.5 x 10-4 M | [8] | |
| Glutaconate | Ki | 2.5 x 10-4 M | [8] | |
| Creatine Kinase (rat brain) | Glutaric Acid | Inhibition | ~26% at 0.2 mM | |
| Respiratory Chain Complex I-III (rat brain) | Glutaric Acid | Inhibition | ~20% at 5 mM | |
| Succinate Dehydrogenase (rat brain) | Glutaric Acid | Inhibition | ~30% at 5 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of glutaric acid derivatives and associated enzyme activities.
Quantification of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for the diagnosis of organic acidurias, including GA-I.
Principle: Organic acids are extracted from urine, derivatized to increase their volatility, and then separated and quantified by GC-MS.
Methodology:
-
Sample Preparation:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., heptadecanoic acid).
-
Acidify the urine to a pH < 2 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether (repeat 2-3 times).
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) esters of the organic acids.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Injector Temperature: 250-280°C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of specific organic acids.
-
-
-
Data Analysis:
-
Identify the organic acids based on their retention times and mass spectra by comparison to a library of known compounds (e.g., NIST mass spectral library).
-
Quantify the concentration of each organic acid by comparing the peak area of the analyte to the peak area of the internal standard.
-
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method is widely used in newborn screening for the detection of inborn errors of metabolism, including GA-I, by measuring glutarylcarnitine (C5DC).[3]
Principle: Acylcarnitines are extracted from dried blood spots or plasma, derivatized, and then analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) using a precursor ion scan or multiple reaction monitoring (MRM).
Methodology:
-
Sample Preparation (from Dried Blood Spots):
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
-
Add a methanol solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
-
Incubate at room temperature with shaking for 20-30 minutes to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of acidic butanol (e.g., 3N HCl in n-butanol).
-
Incubate at 60-65°C for 15-20 minutes to form butyl esters of the acylcarnitines.
-
Evaporate to dryness under nitrogen and reconstitute in the mobile phase for injection.
-
-
MS/MS Analysis:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Precursor ion scan of m/z 85 (for the common fragment ion of butyl-esterified carnitine) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.
-
Instrumentation: The sample is introduced into the mass spectrometer via flow injection analysis or liquid chromatography.
-
-
Data Analysis:
-
Identify and quantify each acylcarnitine species by its specific mass-to-charge ratio and the ratio of its response to the corresponding stable isotope-labeled internal standard.
-
Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Activity Assay
This assay is used for the definitive diagnosis of GA-I.
Principle: The activity of GCDH is measured by monitoring the reduction of an artificial electron acceptor or by quantifying the product formed. A common method is the tritium-release assay.
Methodology (Tritium-Release Assay):
-
Substrate Preparation: Synthesize [2,3,4-³H]glutaryl-CoA.
-
Enzyme Source: Cell lysates from cultured fibroblasts or leukocytes.
-
Assay Mixture:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add the cell lysate to the buffer.
-
Add an electron acceptor such as phenazine methosulfate (PMS).
-
-
Reaction:
-
Initiate the reaction by adding the [2,3,4-³H]glutaryl-CoA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
The enzymatic reaction will release ³H from the glutaryl-CoA, which will equilibrate with the water in the reaction mixture.
-
-
Termination and Measurement:
-
Stop the reaction by adding perchloric acid.
-
Separate the tritiated water from the unreacted radiolabeled substrate using an anion-exchange column.
-
Measure the radioactivity of the tritiated water using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the enzyme activity based on the amount of tritiated water produced per unit of time and protein concentration.
-
dot
Conclusion
Glutaric acid and its derivatives are of profound biological significance, primarily due to their central role in amino acid metabolism and the severe consequences of their accumulation in metabolic disorders like Glutaric Aciduria Type I. The neurotoxic effects of these compounds, mediated through excitotoxicity and mitochondrial dysfunction, underscore the importance of early diagnosis and intervention. The analytical techniques of GC-MS and tandem mass spectrometry are crucial for the timely detection of elevated levels of glutaric acid and its derivatives, enabling prompt clinical management. Furthermore, the industrial applications of glutaric acid highlight its versatility as a chemical building block. A thorough understanding of the biological roles and analytical methodologies related to glutaric acid derivatives is essential for researchers, clinicians, and drug development professionals working to unravel the complexities of metabolic diseases and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternate substrates of human glutaryl-CoA dehydrogenase: structure and reactivity of substrates, and identification of a novel 2-enoyl-CoA product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifescience-market.com [lifescience-market.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Membrane translocation of glutaric acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Baclofen: A Technical Guide to the Role of 3-(4-Chlorophenyl)pentanedioic Acid as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized as a skeletal muscle relaxant, with a core focus on the pivotal role of 3-(4-Chlorophenyl)pentanedioic acid as a primary precursor.[1] This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceutical chemistry.
Introduction
Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butyric acid, is a widely used medication for the management of spasticity.[2] The synthesis of Baclofen can be efficiently achieved through a multi-step process starting from this compound, also referred to as 3-(4-chlorophenyl)glutaric acid.[1][3] This precursor undergoes a series of chemical transformations, including cyclization to an anhydride, formation of a glutarimide, and a subsequent Hofmann rearrangement to yield the final active pharmaceutical ingredient (API).[3][4] This guide will elucidate each of these critical steps.
Synthetic Pathway Overview
The primary synthetic route from this compound to Baclofen involves the following key transformations:
-
Synthesis of this compound: The initial precursor is synthesized via a condensation reaction between 4-chlorobenzaldehyde and two equivalents of an acetoacetic ester, followed by alkaline hydrolysis and decarboxylation.[3]
-
Formation of 3-(4-Chlorophenyl)glutaric Anhydride: The synthesized diacid is then dehydrated, typically using a dehydrating agent like acetic anhydride, to form the corresponding cyclic anhydride.
-
Synthesis of 3-(4-Chlorophenyl)glutarimide: The anhydride is subsequently reacted with ammonia to yield the glutarimide derivative.[3]
-
Hofmann Rearrangement to Baclofen: The final step involves the Hofmann rearrangement of the glutarimide using an alkaline solution of a halogen, such as sodium hypobromite or sodium hypochlorite, to produce Baclofen.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | ||
| p-Chlorobenzylidene-bis-acetoacetic ester | Varies | [4] |
| Potassium Hydroxide | 200 g | [4] |
| Water | 150 mL | [4] |
| Concentrated Hydrochloric Acid | 550 mL | [4] |
| Reaction Conditions | ||
| Temperature | 90-95 °C | [4] |
| Reaction Time | 2 hours | [4] |
| Purification | ||
| Recrystallization Solvent | Methyl Isobutyl Ketone | [1] |
| Yield | 95.8% (after purification) | [1] |
| Purity (HPLC) | 99.9% | [1] |
Table 2: Synthesis of 3-(4-Chlorophenyl)glutarimide
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 15 g | [4] |
| Water | 100 mL | [4] |
| Concentrated Ammonium Hydroxide | 35 mL | [4] |
| Reaction Conditions | ||
| Temperature | 200 °C | [4] |
| Reaction Time | 30 minutes | [4] |
| Purification | ||
| Solvents | Absolute Ethanol, Hot Water | [4] |
| Yield | 78% | [4] |
Table 3: Hofmann Rearrangement to Baclofen
| Parameter | Value | Reference |
| Starting Materials | ||
| 3-(4-Chlorophenyl)glutarimide | 5 g | [4] |
| Sodium Hydroxide | 5 g | [4] |
| Water | 20 mL | [4] |
| Bromine | 4 g | [4] |
| Reaction Conditions | ||
| Initial Temperature | 10-15 °C | [4] |
| Reaction Temperature | 20-25 °C | [4] |
| Reaction Time | 8 hours | [4] |
| Work-up | ||
| pH Adjustment | to pH 7 with conc. HCl | [4] |
| Purification | ||
| Recrystallization Solvent | Water | [4] |
| Yield | 81% | [4] |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experimental steps.
Synthesis of this compound
This procedure involves the hydrolysis and decarboxylation of p-chlorobenzylidene-bis-acetoacetic ester.
Protocol:
-
A stirred, hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.[4]
-
The reaction mixture is stirred and maintained at a temperature of 90-95 °C for 2 hours.[4]
-
After 2 hours, the mixture is diluted with two volumes of water and washed with ether.[4]
-
The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid, leading to the precipitation of the product.[4]
-
The mixture is thoroughly chilled, and the solid product is collected by filtration.[4]
-
The filter cake is washed several times with ice water and dried in vacuo at 60 °C.[4]
Purification:
-
The crude this compound (600g) is added to 1.2 kg of methyl isobutyl ketone.[1]
-
The mixture is heated to 60 °C to dissolve the solid.[1]
-
The solution is then cooled to 10 °C for 2 hours to induce crystallization.[1]
-
The purified product is collected by suction filtration and dried under vacuum at 50 °C.[1]
Synthesis of 3-(4-Chlorophenyl)glutarimide
This step involves the reaction of the diacid with ammonium hydroxide to form the cyclic imide.
Protocol:
-
15 g of this compound is dissolved in a mixture of 100 mL of water and 35 mL of concentrated ammonium hydroxide.[4]
-
The resulting solution is treated with charcoal and filtered.[4]
-
The filtrate is then heated in an open flask until the temperature of the mixture reaches 200 °C.[4]
-
This temperature is maintained for 30 minutes.[4]
-
After 30 minutes, the mixture is cautiously diluted with 50 mL of absolute ethanol, followed by heating to boiling.[4]
-
100 mL of hot water is then added, and the solution is stirred and cooled thoroughly to allow for crystallization.[4]
-
The solid product is collected by filtration, washed with ice water, and dried in vacuo at 60 °C.[4]
Hofmann Rearrangement to Baclofen
The final step is the conversion of the glutarimide to Baclofen via a Hofmann rearrangement.
Protocol:
-
5 g of 3-(4-chlorophenyl)glutarimide is cooled to a temperature of 10-15 °C.[4]
-
At this temperature, a solution of 5 g of sodium hydroxide in 20 mL of water is added.[4]
-
Subsequently, 4 g of bromine is added dropwise over the course of 20 minutes.[4]
-
After the addition is complete, the reaction mixture is stirred for 8 hours at 20-25 °C.[4]
-
The reaction solution is then cautiously adjusted to a pH of 7 with concentrated hydrochloric acid, which causes the finely crystalline Baclofen to precipitate out of solution.[4]
-
The product is collected by filtration and can be further purified by recrystallization from water.[4]
Safety Considerations
The synthesis of Baclofen involves the use of hazardous materials and requires appropriate safety precautions.
-
Corrosive Reagents: Concentrated acids (hydrochloric acid) and bases (potassium hydroxide, sodium hydroxide) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine: Bromine is a highly toxic and corrosive substance. It should be handled in a well-ventilated fume hood, and appropriate respiratory protection should be used.
-
Solvents: Organic solvents such as ether and ethanol are flammable and should be handled away from ignition sources.
-
General Precautions: It is recommended to work in a well-ventilated laboratory and to have access to safety showers and eyewash stations. A thorough understanding of the material safety data sheets (MSDS) for all reagents is essential before commencing any experimental work.
Conclusion
The synthesis of Baclofen from this compound is a well-established and efficient process. This technical guide provides a detailed framework for researchers and drug development professionals, outlining the key synthetic steps, quantitative parameters, and experimental protocols. By understanding the nuances of this synthetic pathway, it is possible to optimize reaction conditions, improve yields, and ensure the production of high-purity Baclofen for pharmaceutical applications. Further research may focus on the development of more sustainable and environmentally friendly synthetic routes.
References
An In-depth Technical Guide to a Biologically Active Aryloxyalkanoic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Profile of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
Notice: The following technical guide has been compiled in response to a query for the compound with the molecular formula C11H11ClO4. Extensive database searches did not yield a well-characterized compound with this specific formula. Therefore, this document provides a comprehensive profile of a closely related and extensively studied compound, 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid, C10H11ClO3), to serve as a representative technical guide. Clofibric acid is the biologically active metabolite of the fibrate class of lipid-lowering drugs.
Compound Identification
The primary compound detailed in this guide is 2-(4-chlorophenoxy)-2-methylpropanoic acid, the active form of drugs such as clofibrate.[1][2]
Synonyms
This compound is known by a variety of synonyms in scientific literature and commercial databases. A non-exhaustive list is provided below:
-
Clofibric Acid[2]
-
Clofibrinic Acid[2]
-
Chlorofibrinic acid[1]
-
Chlorophenoxyisobutyric acid[1]
-
2-(p-Chlorophenoxy)isobutyric acid[2]
-
α-(p-Chlorophenoxy)isobutyric acid
-
CPIB[4]
-
NSC 1149[5]
-
Regulipid[4]
Physicochemical and Pharmacokinetic Data
The following tables summarize key quantitative data for Clofibric Acid, essential for experimental design and interpretation.
Physicochemical Properties
| Property | Value | Unit | Source(s) |
| Molecular Weight | 214.64 | g/mol | [2] |
| Melting Point | 118 - 119 | °C | [6] |
| logP (Octanol/Water) | 2.6 | [2] | |
| pKa | ~3.0 | ||
| Aqueous Solubility | 0.5 | mg/mL (in PBS, pH 7.2) | [5] |
| Solubility in DMF | 14 | mg/mL | [5] |
| Solubility in DMSO | 2 | mg/mL | [5] |
| Solubility in Ethanol | 16 | mg/mL | [5] |
Pharmacokinetic Parameters
| Parameter | Value | Species | Source(s) |
| Bioavailability | ~97% (from Clofibrate) | Human | |
| Protein Binding | >95% (primarily to albumin) | Human | |
| Half-life (t½) | 12 - 25 | Human | |
| Time to Peak Plasma | 4 - 6 (after Clofibrate admin.) | Human | [7] |
| Metabolism | Primarily glucuronidation | Human | |
| Excretion | Renal | Human |
Experimental Protocols
Quantification of Clofibric Acid in Human Plasma via HPLC
This section outlines a representative method for the determination of Clofibric Acid in biological matrices, adapted from established analytical procedures.[8]
Objective: To accurately quantify the concentration of Clofibric Acid in human plasma samples for pharmacokinetic and metabolic studies.
Principle: Clofibric Acid is extracted from the plasma matrix using solid-phase extraction (SPE). The extracted analyte is then separated from endogenous components using reverse-phase high-performance liquid chromatography (HPLC) and quantified by ultraviolet (UV) detection.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Anion-exchange SPE cartridges
-
Plasma samples, standards, and quality controls
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Internal Standard (e.g., 1-naphthylacetic acid)
-
Vortex mixer, Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, standards, and controls at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 30 seconds.
-
Acidify the sample by adding 50 µL of 1M phosphoric acid to facilitate extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of a mild organic solvent to remove interferences.
-
Elute the Clofibric Acid and internal standard with 1 mL of an appropriate acidic organic solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 228 nm.[5]
-
Run Time: Sufficient to allow elution of both the internal standard and Clofibric Acid.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Clofibric Acid / Internal Standard) against the nominal concentration of the standards.
-
Determine the concentration of Clofibric Acid in the unknown samples by interpolation from the calibration curve.
-
Biological Activity and Signaling Pathways
Clofibric acid exerts its primary pharmacological effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[5][9][10]
Mechanism of Action: PPARα Agonism
The activation of PPARα is central to the lipid-lowering effects of fibrates. The process can be visualized as a multi-step signaling cascade.
Upon entering the cell and nucleus, Clofibric Acid binds to PPARα. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[11][12]
Key gene targets are involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes for β-oxidation.
-
Lipoprotein Metabolism: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced triglyceride clearance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of Clofibric Acid on gene expression in a cell-based assay.
References
- 1. Clofibric acid - Wikipedia [en.wikipedia.org]
- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Clofibric Acid (CAS 882-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Clofibric Acid [drugfuture.com]
- 7. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. Clofibric acid stimulates branched-chain amino acid catabolism by three mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
thermal stability and melting point of 3-(4-Chlorophenyl)pentanedioic acid
An In-depth Technical Guide on the Thermal Properties of 3-(4-Chlorophenyl)pentanedioic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of pharmaceutical intermediates is paramount for ensuring the quality, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the (CAS No: 35271-74-0), a key intermediate in the synthesis of various pharmaceutical compounds, including Baclofen[1][2].
Physicochemical Properties
This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a white to light yellow solid with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol [1][3][4][5]. Its stability under standard storage conditions makes it a reliable intermediate in pharmaceutical manufacturing[1].
Data Presentation
The following table summarizes the key quantitative data related to the thermal properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 164-166°C | [1][3][4][6] |
| 166-168°C (recrystallized from water) | [7] | |
| 166.5-167.3°C | [8] | |
| Boiling Point | 394.4 ± 27.0°C (Predicted) | [1][3][4] |
| Flash Point | 192.3 ± 23.7°C | [1][3] |
| Decomposition Temperature | No specific data available, but noted to be thermally stable under moderate conditions. | [1] |
Experimental Protocols
Precise determination of thermal properties is critical for process development, safety, and quality control. The following are detailed methodologies for the key experiments used to characterize the thermal behavior of chemical compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-state of this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or digital sensor.
-
Capillary tubes (sealed at one end).
-
Sample of this compound, finely powdered and dried.
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2°C per minute, near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range is reported as the melting point.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature, providing a precise melting point and information on other thermal events.
Apparatus:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
-
Inert gas supply (e.g., nitrogen).
-
Sample of this compound.
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is placed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that includes the expected melting point.
-
The heat flow to the sample is monitored and plotted against temperature. The melting point is determined from the resulting endothermic peak.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.
Apparatus:
-
Thermogravimetric Analyzer.
-
Sample pan (typically platinum or alumina).
-
Inert or reactive gas supply.
-
Sample of this compound.
Procedure:
-
A small, accurately weighed sample of this compound is placed in the TGA sample pan.
-
The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is established.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots mass percentage against temperature. The onset of mass loss indicates the beginning of decomposition.
Visualization
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for Thermal Analysis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. veeprho.com [veeprho.com]
- 3. Page loading... [guidechem.com]
- 4. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
Methodological & Application
Synthesis Protocol for 3-(4-Chlorophenyl)pentanedioic Acid: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the production of the muscle relaxant Baclofen.[1] The synthesis involves a Knoevenagel condensation followed by a basic hydrolysis. This document outlines the required reagents, step-by-step procedures for the synthesis and purification, and expected yields. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably Baclofen.[1] The structural integrity of this molecule, featuring a chlorophenyl group attached to a glutaric acid backbone, is essential for its subsequent chemical transformations.[1] This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.
Reaction Scheme
The overall synthesis is a two-step process:
-
Step 1: Knoevenagel Condensation. 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of a basic catalyst (piperidine) to form diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.
-
Step 2: Hydrolysis. The resulting diester is hydrolyzed using a strong base (potassium hydroxide) to yield this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
This procedure is adapted from a known method for the synthesis of baclofen intermediates.[2]
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Absolute ethanol
-
50% Ethanol (for washing)
Procedure:
-
In a suitable reaction vessel, a mixture of 28 g of 4-chlorobenzaldehyde and 52 g of ethyl acetoacetate is prepared.[2]
-
The mixture is cooled to 0°C using an ice bath.[2]
-
To the cooled mixture, add 4 mL of piperidine.[2]
-
The reaction mixture is allowed to stand at 0-5°C for one hour.[2]
-
Following the initial cooling period, the mixture is stirred at 20-25°C for 24 hours.[2]
-
After 24 hours, 200 mL of absolute ethanol is added to the reaction mixture.[2]
-
The mixture is then thoroughly chilled to induce precipitation of the product.[2]
-
The precipitate is collected by filtration.[2]
-
The collected solid is washed with 50% ethanol until a white product is obtained.[2]
-
The resulting product is diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.
Step 2: Synthesis of this compound via Hydrolysis
This procedure outlines the hydrolysis of the intermediate synthesized in Step 1.[2]
Materials:
-
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate (product from Step 1)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ether
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.[2]
-
In a separate reaction vessel equipped with a stirrer, add the diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.
-
To the diester, add the hot potassium hydroxide solution portionwise while stirring.[2]
-
The reaction mixture is then maintained at a temperature of 90-95°C for 2 hours with continuous stirring.[2]
-
After 2 hours, the reaction mixture is diluted with two volumes of water.[2]
-
The aqueous solution is washed with ether to remove any organic impurities.[2]
-
The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid. This should be done carefully in a well-ventilated fume hood, as the reaction is exothermic.[2]
-
The acidified solution is chilled thoroughly in an ice bath to precipitate the crude this compound.[2]
-
The precipitated solid is collected by filtration.[2]
-
The filter cake is washed several times with ice-cold water.[2]
-
The crude product is dried in a vacuum oven at 60°C.[2]
Purification
For higher purity, the crude product can be recrystallized.
Materials:
-
Crude this compound
-
Methyl isobutyl ketone
Procedure:
-
Add the crude this compound to methyl isobutyl ketone (e.g., 600g of crude product to 1.2 kg of solvent).[3]
-
Heat the mixture to 60°C to dissolve the solid.[3]
-
Cool the solution to 10°C for 2 hours to induce crystallization.[3]
-
Collect the purified crystals by suction filtration.[3]
-
Dry the crystals under vacuum at 50°C.[3]
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Hydrolysis (Crude) | Purification |
| Starting Material 1 | 4-Chlorobenzaldehyde | Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate | Crude this compound |
| Quantity of Starting Material 1 | 28 g | - | 600 g |
| Starting Material 2 | Ethyl acetoacetate | - | - |
| Quantity of Starting Material 2 | 52 g | - | - |
| Reagent 1 | Piperidine | Potassium hydroxide | Methyl isobutyl ketone |
| Quantity of Reagent 1 | 4 mL | 200 g | 1.2 kg |
| Reagent 2 | Absolute Ethanol | Concentrated HCl | - |
| Quantity of Reagent 2 | 200 mL | 550 mL | - |
| Reaction Temperature | 0-5°C then 20-25°C | 90-95°C | 60°C then 10°C |
| Reaction Time | 25 hours | 2 hours | >2 hours |
| Product | Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate | Crude this compound | Purified this compound |
| Yield | - | 86.4% (for a similar hydrolysis)[3] | 95.8%[3] |
| Purity (HPLC) | - | 96.1%[3] | 99.9%[3] |
| Melting Point | - | 166.5-167.3 °C[3] | - |
Note: Yield and purity data are based on reported values for similar procedures and may vary.
Visualization
References
Application Note: HPLC Method for Purity Analysis of 3-(4-Chlorophenyl)glutaric acid
Introduction
3-(4-Chlorophenyl)glutaric acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as an impurity of Baclofen.[1][2][3] Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. This application note provides a detailed protocol for the purity analysis of 3-(4-Chlorophenyl)glutaric acid using reverse-phase HPLC (RP-HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Chlorophenyl)glutaric acid is presented in Table 1. This information is essential for method development, particularly for selecting appropriate solvents and understanding the compound's chromatographic behavior.
Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)glutaric acid
| Property | Value | Reference |
| CAS Number | 35271-74-0 | [1][2][4][5][6][7][8][9][10] |
| Molecular Formula | C11H11ClO4 | [1][2][6][7][9] |
| Molecular Weight | 242.66 g/mol | [1][2][6][7] |
| Appearance | White to off-white solid | [4][6][9] |
| Melting Point | 164-166 °C | [6][10] |
| Solubility | Soluble in dimethyl sulfoxide, slightly soluble in methanol. | [4][5][6][10] |
| pKa | 4.01 ± 0.10 (Predicted) | [6][10] |
Experimental Protocol
This section details the complete methodology for the purity analysis of 3-(4-Chlorophenyl)glutaric acid by HPLC.
Chromatographic Conditions
A general-purpose reverse-phase HPLC method is proposed for the analysis. The conditions are summarized in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[11] |
| A: 0.1% Phosphoric Acid in Water | |
| B: Acetonitrile | |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Run Time | 30 minutes |
Reagents and Materials
-
3-(4-Chlorophenyl)glutaric acid reference standard (purity >99%)
-
3-(4-Chlorophenyl)glutaric acid sample for analysis
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of 3-(4-Chlorophenyl)glutaric acid reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(4-Chlorophenyl)glutaric acid sample and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times and check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic phase (e.g., 90% Acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., Acetonitrile:Water 50:50).
System Suitability
The system suitability parameters should be evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are provided in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) for 5 replicate injections | Not more than 2.0% for peak area and retention time |
Calculation of Purity
The purity of the sample is calculated based on the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Any impurity with an area less than 0.05% should be disregarded.
Potential Impurities
During the synthesis and storage of 3-(4-Chlorophenyl)glutaric acid, several related substances can be formed. It is crucial for the analytical method to be able to separate these impurities from the main peak. A list of potential impurities is provided in Table 4.
Table 4: Potential Impurities of 3-(4-Chlorophenyl)glutaric acid
| Impurity Name | Structure |
| 3-(4-Chlorophenyl)glutaric acid monoamide | C11H12ClNO3 |
| 3-(4-Chlorophenyl)glutarimide | C11H10ClNO2 |
| 3-(4-Chlorophenyl)glutaric acid anhydride | C11H9ClO3 |
| Baclofen | C10H12ClNO2 |
Experimental Workflow
The overall workflow for the purity analysis of 3-(4-Chlorophenyl)glutaric acid is depicted in the following diagram.
References
- 1. 3-(4-Chlorophenyl)glutaric Acid | LGC Standards [lgcstandards.com]
- 2. 3-(4-Chlorophenyl)glutaric Acid | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 5. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-(4-Chlorophenyl)glutaric Acid | CAS Number 35271-74-0 [klivon.com]
- 8. biosynth.com [biosynth.com]
- 9. 3-(4-Chlorophenyl)glutaric acid, CasNo.35271-74-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 10. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Separation of 3-(4-Chlorophenyl) glutarate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: ¹H and ¹³C NMR Characterization of a Key Baclofen Intermediate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (E)-1-chloro-4-(2-nitrovinyl)benzene, a crucial intermediate in the synthesis of Baclofen.
Introduction
Baclofen, (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[1] Its synthesis often proceeds through several key intermediates, with (E)-1-chloro-4-(2-nitrovinyl)benzene, also known as 4-chloro-β-nitrostyrene, being a prominent example.[2] Accurate structural elucidation and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules.[3] This application note outlines the detailed experimental procedure for acquiring ¹H and ¹³C NMR spectra of this intermediate and presents the corresponding spectral data.
Chemical Structure and Atom Numbering
The structure of (E)-1-chloro-4-(2-nitrovinyl)benzene with the IUPAC numbering convention used for NMR assignments is shown below.
Caption: Chemical structure of the baclofen intermediate.
Experimental Protocol
This section details the methodology for the preparation of the sample and the acquisition of NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the (E)-1-chloro-4-(2-nitrovinyl)benzene sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds.[4]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can lock onto the residual solvent signal.[4] The residual proton signal for CDCl₃ appears at approximately 7.26 ppm, and the carbon signal is at approximately 77.2 ppm.[4]
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 101 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | Room Temperature | Room Temperature |
| Pulse Program | Standard single pulse (zg) | Proton-decoupled (zgpg) |
| Number of Scans | 8-16 | 1024-4096 (or more, as needed) |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds |
| Acquisition Time (aq) | 3-4 seconds | 1-2 seconds |
| Spectral Width (sw) | 12-16 ppm | 200-240 ppm |
| Referencing | TMS (0 ppm) or residual CHCl₃ (7.26 ppm) | TMS (0 ppm) or CDCl₃ (77.16 ppm) |
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for (E)-1-chloro-4-(2-nitrovinyl)benzene.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.94 | d | 13.7 | 1H | H-β |
| 7.56 | d | 13.7 | 1H | H-α |
| 7.48 | d | 8.6 | 2H | H-2, H-6 |
| 7.41 | d | 8.6 | 2H | H-3, H-5 |
Data sourced from literature.[5]
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 138.3 | C-β |
| 137.8 | C-α |
| 137.5 | C-4 |
| 130.4 | C-2, C-6 |
| 129.8 | C-1 |
| 128.6 | C-3, C-5 |
Data sourced from literature.[5]
Experimental Workflow
The logical flow of the NMR characterization process is depicted below.
References
Application Notes and Protocols for the Synthesis of Baclofen from 3-(4-Chlorophenyl)pentanedioic Acid
Introduction
Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispastic agent. It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document outlines the detailed reaction conditions and protocols for the synthesis of baclofen, starting from 3-(4-chlorophenyl)pentanedioic acid, also referred to as 3-(4-chlorophenyl)glutaric acid. The synthetic pathway involves the formation of a cyclic imide intermediate, followed by a Hofmann rearrangement to yield the final product.[1] This method is a common and effective route for the preparation of baclofen.[1]
Reaction Scheme Overview
The synthesis proceeds in two primary stages:
-
Formation of β-(p-chlorophenyl)glutarimide: this compound is first converted to its corresponding cyclic imide. This is typically achieved by reacting the diacid with concentrated ammonium hydroxide under thermal conditions.[1][2] An alternative, though often implicit, preceding step is the dehydration of the glutaric acid to form 3-(4-chlorophenyl)glutaric acid anhydride, which then reacts with ammonia.[3]
-
Hofmann Rearrangement: The resulting β-(p-chlorophenyl)glutarimide undergoes a Hofmann rearrangement using reagents such as bromine in an aqueous solution of sodium hydroxide or a freshly prepared sodium hypobromite solution.[1][3] This reaction transforms the imide into the target molecule, baclofen.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each major step in the synthesis of baclofen from this compound.
| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Duration | Yield (%) | Reference(s) |
| 1. Imide Formation | This compound | Concentrated Ammonium Hydroxide | Water | 200 | 30 min | 88 | [1][2] |
| 2. Hofmann Rearrangement (Method A) | β-(p-chlorophenyl)glutarimide | Bromine, Sodium Hydroxide | Water | 10-25 | 8 h | 88 | [1][2] |
| 2. Hofmann Rearrangement (Method B) | 3-(4-Chlorophenyl)glutaramic acid | Sodium Hypobromite, Sodium Sulfamate | Water | -5 to 55 | ~2.2 h | 79.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of β-(p-chlorophenyl)glutarimide
This protocol details the formation of the cyclic imide intermediate from this compound.[1][2]
Materials:
-
This compound (15 g)
-
Concentrated ammonium hydroxide (35 mL)
-
Water (100 mL)
-
Absolute ethanol (50 mL)
-
Activated charcoal
Procedure:
-
In a suitable open flask, dissolve 15 g of this compound in 100 mL of water and 35 mL of concentrated ammonium hydroxide.[1]
-
Add a small amount of activated charcoal to the solution, and filter.[1]
-
Heat the filtered solution in the open flask. Continue heating until the temperature of the mixture reaches 200°C.[1]
-
Maintain the temperature at 200°C for 30 minutes.[1]
-
Cautiously dilute the hot mixture with 50 mL of absolute ethanol and bring it to a boil.[1]
-
Add 100 mL of hot water, stir the solution, and then allow it to cool thoroughly.[1]
-
Filter the cooled solution to collect the precipitated product.[1]
-
Wash the filter cake with ice water and dry it in a vacuum oven at 60°C to yield β-(p-chlorophenyl)glutarimide.[1]
Protocol 2: Synthesis of Baclofen via Hofmann Rearrangement
This protocol describes the conversion of β-(p-chlorophenyl)glutarimide to baclofen.
Materials:
-
β-(p-chlorophenyl)glutarimide (5 g)
-
Sodium hydroxide (5 g)
-
Bromine (4 g)
-
Water (20 mL)
-
Concentrated hydrochloric acid
Procedure:
-
Cool 5 g of β-(p-chlorophenyl)glutarimide to a temperature between 10°C and 15°C in an ice bath.[1][2]
-
Prepare a solution of 5 g of sodium hydroxide in 20 mL of water and add it to the cooled glutarimide.[1]
-
Over a period of 20 minutes, add 4 g of bromine to the reaction mixture while maintaining the temperature between 10°C and 15°C.[1][2]
-
Once the bromine addition is complete, stir the mixture for 8 hours at a temperature of 20°C to 25°C.[1]
-
After the stirring period, cautiously adjust the pH of the solution to 7 using concentrated hydrochloric acid.[1][2] This will cause the finely crystalline baclofen to precipitate out of the solution.[1]
-
Filter the solution to collect the baclofen precipitate.[1]
-
To purify the product, recrystallize it from water.[1]
Diagrams
Synthesis Workflow
The following diagram illustrates the synthetic pathway from this compound to baclofen.
Caption: Synthetic route to Baclofen.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid
Introduction
3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-chlorophenyl)glutaric acid, is a crucial intermediate in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant to manage spastic movement disorders.[1] This document provides detailed protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established chemical syntheses, ensuring reproducibility and high purity of the final product.
Chemical Profile
| Property | Value |
| CAS Number | 35271-74-0 |
| Molecular Formula | C11H11ClO4 |
| Molecular Weight | 242.66 g/mol |
| Appearance | White solid/powder |
| Melting Point | 164-168 °C |
| Boiling Point | 394.4±27.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Solubility | Soluble in dimethyl sulfoxide, slightly soluble in methanol. |
Table 1: Physicochemical Properties of this compound.[1][3][4]
Synthesis Protocols
Two primary routes for the large-scale synthesis of this compound are detailed below.
Protocol 1: Synthesis from Diethyl (4-chlorobenzylidene)malonate Intermediate
This protocol involves the hydrolysis of a diethyl (4-chlorobenzylidene)malonate intermediate.
Experimental Workflow
Caption: Workflow for Synthesis Protocol 1.
Methodology
-
Hydrolysis: Dissolve the intermediate in a 30 N aqueous solution of potassium hydroxide (420 mL). Stir the reaction mixture for 2 hours at a temperature of 85-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) with a developing agent of ethyl acetate and petroleum ether (2:3, v/v).[3][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Sequentially add 400 mL of dichloromethane and 500 mL of deionized water. Stir the mixture for 20 minutes. Separate the organic and aqueous layers, and discard the organic layer.[3][5]
-
Precipitation and Isolation: Acidify the aqueous layer to a pH of 1-2 using 6 M hydrochloric acid. Filter the resulting precipitated solid.[3][5]
-
Purification and Drying: Wash the collected solid with deionized water and dry it under a vacuum at 55-60 °C for 5 hours to obtain the final product as a white solid.[3][5]
Quantitative Data
| Parameter | Value |
| Yield | 86.4% |
| Melting Point | 166.5-167.3 °C |
Table 2: Yield and Melting Point for Protocol 1.[5]
Protocol 2: Synthesis from 4-Chlorobenzaldehyde and Ethyl Acetoacetate
This method involves a Claisen condensation reaction followed by hydrolysis and decarboxylation.[6]
Reaction Pathway
Caption: Synthesis of this compound.
Methodology
-
Condensation: The reaction of ethyl acetoacetate with 4-chlorobenzaldehyde is carried out in the presence of a strong base like sodium ethoxide to facilitate the Claisen condensation, forming p-chlorobenzylidene-bis-acetoacetic ester.[6]
-
Hydrolysis and Decarboxylation: A hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to the p-chlorobenzylidene-bis-acetoacetic ester. The reaction mixture is stirred and maintained at 90-95 °C for 2 hours.[6]
-
Work-up: Dilute the reaction mixture with two volumes of water and wash with ether. Slowly acidify with 550 mL of concentrated hydrochloric acid.[6]
-
Isolation and Purification: Chill the mixture thoroughly and filter the precipitate. Wash the filter cake several times with ice water and dry in a vacuum at 60 °C.[6]
Purification of Crude Product
For large-scale production, a purification step is often necessary to achieve high purity.
Purification Protocol
-
Add 600g of crude this compound to 1.2 kg of methyl isobutyl ketone.
-
Heat the mixture to 60 °C to dissolve the solid.
-
Cool the solution to 10 °C for 2 hours to allow for crystallization.
-
Filter the mixture via suction filtration.
-
Dry the purified product under reduced pressure at 50 °C.
Quantitative Data for Purification
| Parameter | Value |
| Initial Purity (HPLC) | 96.1% |
| Final Purity (HPLC) | 99.9% |
| Purification Yield | 95.8% |
| Maximum Single Impurity | 0.02% |
Table 3: Purification Efficiency.[5]
The protocols described provide robust and scalable methods for the synthesis of high-purity this compound. The choice of protocol may depend on the availability of starting materials and the desired scale of production. The detailed quantitative data and experimental procedures will aid researchers and drug development professionals in the efficient production of this key pharmaceutical intermediate.
References
Application Notes and Protocols for Monitoring the Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the analytical monitoring of the synthesis of 3-(4-Chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including Baclofen. The following techniques are covered: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for the quantitative analysis of this compound, allowing for the accurate determination of its purity and concentration in reaction mixtures and final products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a stability-indicating RP-HPLC method suitable for the quantitative determination of this compound.
a. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Waters Symmetry C18 column has been reported for similar compounds.[1]
b. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid for pH adjustment.
-
Mobile Phase A: A buffer solution such as 0.0128 M 1-octane sulfonic acid sodium salt in water, with the addition of phosphoric acid and tetrabutylammonium hydroxide.[1] Alternatively, a simpler mobile phase of phosphate buffer can be used.[2]
-
Mobile Phase B: A mixture of methanol and water (e.g., 900:100 v/v).[1]
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
c. Chromatographic Conditions:
-
Mode: Gradient or Isocratic. A gradient elution can be beneficial for separating the target compound from impurities with different polarities.[1]
-
Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3) and an organic solvent like acetonitrile or methanol.[2]
-
Injection Volume: 10 µL.[1]
d. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Reaction Sample: Withdraw an aliquot of the reaction mixture and dilute it with the diluent to a concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.
e. Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the reaction sample by interpolating its peak area on the calibration curve.
-
The purity of the compound can be assessed by calculating the area percentage of the main peak relative to the total peak area.
Quantitative Data Summary
The following table summarizes typical performance data for HPLC methods used for the analysis of dicarboxylic acids and related pharmaceutical compounds.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 97.1 - 102.5% | [1] |
| Precision (%RSD) | < 2.0% | [1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | |
| Limit of Quantitation (LOQ) | 0.4 - 2 µg/mL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, simple, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. It is particularly useful for determining the consumption of starting materials and the formation of products.
Experimental Protocol: TLC
a. Materials:
-
TLC plates (e.g., silica gel 60 F254).
-
TLC developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
b. Procedure:
-
Prepare the Developing Chamber: Pour a suitable mobile phase into the TLC chamber to a depth of about 0.5 cm. A mixture of ethyl acetate and petroleum ether (e.g., 2:3 v/v) has been used for monitoring the synthesis of 3-(4-chlorophenyl)glutaric acid.[3][4] For other dicarboxylic acids, a mobile phase of n-butanol, water, and acetic acid may also be effective.
-
Spot the TLC Plate: Using a capillary tube, spot small amounts of the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The consumption of the starting material and the appearance of a new spot for the product can be observed over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal tool for identifying and characterizing impurities in the synthesis of this compound.
Experimental Protocol: LC-MS
a. Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
b. Chromatographic Conditions:
-
The HPLC conditions can be similar to those described in the HPLC section. A C18 column is commonly used.
-
The mobile phase should be compatible with the mass spectrometer, typically using volatile buffers like ammonium formate or formic acid.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often effective.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and product ion scan (MS/MS) mode to obtain structural information about the detected ions.
d. Data Analysis:
-
The mass-to-charge ratio (m/z) of the detected peaks can be used to determine the molecular weight of the main compound and any impurities.
-
The fragmentation patterns observed in the MS/MS spectra can help in the structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for quantitative analysis (qNMR).
Experimental Protocol: ¹H-NMR
a. Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
For quantitative analysis (qNMR), add a known amount of an internal standard to the sample. The internal standard should have a signal that does not overlap with the analyte signals.
b. Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer.
c. Data Analysis:
-
Structural Confirmation: The chemical shifts, integration, and coupling patterns of the proton signals can be used to confirm the structure of this compound.
-
Quantitative Analysis (qNMR): The concentration of the analyte can be determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Visualizations
Caption: Workflow for synthesis and analysis.
Caption: HPLC analysis workflow.
References
Green Chemistry Approaches to the Synthesis of 3-(4-Chlorophenyl)glutaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for green chemistry approaches to the synthesis of 3-(4-Chlorophenyl)glutaric acid, a key intermediate in the production of pharmaceuticals such as Baclofen.[1] The following sections outline both a conventional synthetic method for baseline comparison and greener alternatives that leverage ultrasound technology and biocatalysis to minimize environmental impact.
Overview of Synthetic Approaches
The synthesis of 3-(4-Chlorophenyl)glutaric acid traditionally involves multi-step processes with significant use of hazardous reagents and organic solvents. Emerging green chemistry techniques offer pathways to mitigate these environmental concerns by improving reaction efficiency, reducing waste, and utilizing less hazardous substances. This document details a conventional method and two greener alternatives: an ultrasound-assisted synthesis and a biocatalytic approach.
Conventional Synthesis Method
This method serves as a benchmark to evaluate the greenness of alternative approaches. It typically involves a condensation reaction followed by hydrolysis under strong basic conditions.
Experimental Protocol: Conventional Synthesis
Step 1: Condensation of p-Chlorobenzaldehyde with Ethyl Acetoacetate This step is not explicitly detailed in the search results but is a standard prerequisite for the subsequent hydrolysis.
Step 2: Hydrolysis of p-chlorobenzylidene-bis-acetoacetic ester A stirred hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester. The reaction mixture is stirred and maintained at 90-95 °C for 2 hours. Following the reaction, the mixture is diluted with two volumes of water, washed with ether, and then acidified slowly with 550 mL of concentrated hydrochloric acid. The mixture is then chilled thoroughly and filtered. The resulting filter cake is washed several times with ice water and dried in a vacuum at 60 °C to yield 3-(4-chlorophenyl)glutaric acid.[2]
Green Chemistry Approaches
The following protocols offer more environmentally benign alternatives to the conventional synthesis.
Ultrasound-Assisted Green Synthesis
This approach utilizes sonication to enhance the reaction rate of the initial condensation and employs a milder base for the subsequent hydrolysis, reducing energy consumption and the use of harsh reagents.
Experimental Protocol: Ultrasound-Assisted Synthesis
Step 1: Ultrasound-Assisted Condensation A mixture of 2.8 g of p-chlorobenzaldehyde and 5.2 g of ethyl acetoacetate is treated at 0 °C with 4 mL of Morpholine as a base. The mixture is kept at 0-5 °C for 60-70 minutes and then sonicated at 20-25 °C for 12 hours. Following sonication, 20.0 ml of ethanol is added slowly. The reaction mixture is then cooled completely and filtered. The residue is washed with 70% ethanol to obtain the p-chlorobenzylidene-bis-acetoacetic ester as a solid white product.[3]
Step 2: Hydrolysis A solution of 20.0 g of Lithium hydroxide in 15.0 mL of water, heated to 50-60 °C, is added to the p-chlorobenzylidene-bis-acetoacetic ester prepared in the previous step. After the reaction is complete, the mixture is diluted with two volumes of water and washed with ether. The aqueous layer is then acidified with 5.5 mL of concentrated hydrochloric acid, chilled, and filtered. The filter cake is washed with ice water and dried under vacuum at 60 °C to yield β-(p-chlorophenyl)glutaric acid.[3]
Biocatalytic Approach for a Related Synthesis
While a direct biocatalytic route to 3-(4-Chlorophenyl)glutaric acid is not detailed in the provided results, a highly relevant green enzymatic method exists for the asymmetric hydrolysis of the corresponding diamide to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide, a valuable chiral intermediate. This demonstrates the potential of biocatalysis in this synthetic space.
Experimental Protocol: Microbial Asymmetric Hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide
Microorganisms are screened for their ability to stereoselectively hydrolyze 3-(4-chlorophenyl)glutaric acid diamide (CGD). The microorganism Comamonas sp. KNK3-7 has been identified as a promising strain, producing (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) with high optical purity (98.7% enantiomeric excess).[4] This biocatalytic desymmetrization represents a green process for producing chiral derivatives.[4] The amidase from this microorganism may be useful for the chemoenzymatic synthesis of various chiral gamma-aminobutyric acids in an environmentally friendly manner.[4]
Data Presentation
| Parameter | Conventional Synthesis | Ultrasound-Assisted Green Synthesis |
| Starting Materials | p-chlorobenzylidene-bis-acetoacetic ester, Potassium hydroxide, Hydrochloric acid | p-chlorobenzaldehyde, Ethyl acetoacetate, Morpholine, Lithium hydroxide, Hydrochloric acid |
| Solvents | Water, Ether | Ethanol, Water, Ether |
| Reaction Conditions | 90-95 °C, 2 hours (Hydrolysis) | 0-5 °C then 20-25 °C (Sonication), 12 hours (Condensation); 50-60 °C (Hydrolysis) |
| Energy Input | High (prolonged heating) | Moderate (sonication, mild heating) |
| Yield | Not specified in detail | p-chlorobenzylidene-bis-acetoacetic ester: 91%; β-(p-chlorophenyl)glutaric acid: 90%[3] |
| Purity | Not specified | Not specified |
| Green Aspects | Use of strong base (KOH), high temperature | Use of milder base (Morpholine, LiOH), use of ultrasound, high yields |
| Parameter | Biocatalytic Hydrolysis of Diamide |
| Starting Material | 3-(4-chlorophenyl)glutaric acid diamide |
| Catalyst | Comamonas sp. KNK3-7 (whole cells or isolated amidase) |
| Solvent | Aqueous medium |
| Reaction Conditions | Mild temperature and pH |
| Product | (R)-3-(4-chlorophenyl)glutaric acid monoamide |
| Enantiomeric Excess | 98.7% |
| Green Aspects | Biocatalyst, aqueous solvent, high stereoselectivity, mild conditions |
Visualization of Workflows
Caption: Conventional synthesis workflow for 3-(4-Chlorophenyl)glutaric acid.
Caption: Ultrasound-assisted green synthesis workflow.
Caption: Biocatalytic hydrolysis of a related diamide.
References
Application Notes and Protocols for 3-(4-Chlorophenyl)pentanedioic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-chlorophenyl)glutaric acid, is a dicarboxylic acid derivative that holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of Baclofen.[1][2][3] Baclofen is a selective agonist of the γ-aminobutyric acid (GABA) type B (GABAB) receptor, widely used as a muscle relaxant and antispastic agent.[4] This document provides detailed application notes on the established use of this compound and explores its potential as a scaffold for the design and synthesis of novel therapeutic agents. Detailed experimental protocols for its synthesis and its utilization in the preparation of GABAB receptor ligands are provided, along with methods for their biological evaluation.
Introduction
This compound is a white to light yellow solid with the molecular formula C₁₁H₁₁ClO₄ and a molecular weight of 242.66 g/mol .[1][2] Its chemical structure, featuring a central glutaric acid backbone substituted with a 4-chlorophenyl group, makes it a versatile building block in organic synthesis. While its predominant role in medicinal chemistry is as a precursor to Baclofen, the inherent structural motifs of this compound present opportunities for its exploration as a lead scaffold for developing new chemical entities targeting a range of biological targets. This document will first detail its established application in the synthesis of Baclofen and then delve into prospective applications in drug discovery, supported by relevant experimental protocols and signaling pathway diagrams.
Physicochemical and Purity Data
A summary of the key physicochemical properties and typical purity specifications for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 35271-74-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁ClO₄ | [1][2] |
| Molecular Weight | 242.66 g/mol | [1][2] |
| Appearance | White to Light Yellow Solid | [1] |
| Melting Point | 165-167 °C | |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3] |
| Purity (typical) | ≥99% (by HPLC) | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Established Application: Synthesis of Baclofen
The primary and most well-documented application of this compound is its role as a late-stage intermediate in the synthesis of Baclofen. The dicarboxylic acid structure allows for the selective modification of one of the carboxylic acid groups to an amine, leading to the formation of the γ-amino acid structure of Baclofen.
Synthetic Pathway Overview
A common synthetic route to Baclofen from this compound involves the formation of a cyclic imide intermediate (glutarimide), followed by a Hofmann rearrangement.
Caption: Synthetic route from this compound to Baclofen.
Experimental Protocol: Synthesis of Baclofen from this compound
This protocol outlines the conversion of this compound to Baclofen via a glutarimide intermediate.
Step 1: Synthesis of 3-(4-Chlorophenyl)glutarimide
-
In a round-bottom flask, dissolve 15 g of this compound in 100 mL of water and 35 mL of concentrated ammonium hydroxide.
-
Heat the solution in an open flask until the temperature of the mixture reaches 200 °C.
-
Maintain this temperature for 30 minutes.
-
Cautiously dilute the mixture with 50 mL of absolute ethanol and heat to boiling.
-
Add 100 mL of hot water, stir the solution, and then allow it to cool thoroughly.
-
Filter the precipitated solid, wash the filter cake with ice water, and dry it in vacuo at 60 °C to yield β-(p-chlorophenyl)glutarimide.[5]
Step 2: Hofmann Rearrangement to Baclofen
-
Cool 5 g of the 3-(4-Chlorophenyl)glutarimide from Step 1 to 10-15 °C in an ice bath.
-
At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.
-
Over a period of 20 minutes, add 4 g of bromine to the mixture, maintaining the temperature between 10-15 °C.
-
After the addition is complete, stir the reaction mixture for 8 hours at 20-25 °C.
-
Carefully adjust the pH of the reaction solution to 7 with concentrated hydrochloric acid.
-
The finely crystalline 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) will precipitate out.
-
Collect the product by filtration and recrystallize from water for purification.[5]
Prospective Medicinal Chemistry Applications
While primarily an intermediate, the this compound scaffold possesses features that make it an interesting starting point for designing novel bioactive molecules. The dicarboxylic acid groups offer two points for chemical modification, allowing for the creation of libraries of compounds with diverse functionalities.
Rationale for Scaffold-Based Drug Design
The structure-activity relationship (SAR) of Baclofen and its analogs indicates that the 4-chlorophenyl ring, the amino group, and the carboxylic acid are crucial for its activity at the GABAB receptor.[6] The this compound scaffold already contains the key 4-chlorophenyl group and two carboxylic acid moieties that can be functionalized to mimic the essential amino and carboxyl groups of Baclofen or to explore interactions with other biological targets.
Proposed Design Strategies and Virtual Derivatives
Strategy 1: Synthesis of Novel GABAB Receptor Modulators
By symmetrically or asymmetrically derivatizing the two carboxylic acid groups, it is possible to synthesize novel ligands for the GABAB receptor. For example, one carboxylic acid could be converted to an amide or ester, while the other is converted to a bioisostere of an amine.
Strategy 2: Exploration of Other Targets
The glutaric acid core is found in various biologically active compounds.[7][8][9] Derivatives of this compound could be screened against a panel of targets, such as enzymes or other receptors, where the dicarboxylic acid motif might chelate metal ions or interact with positively charged pockets.
Caption: A proposed workflow for utilizing the scaffold in drug discovery.
Biological Evaluation Protocols
For researchers interested in exploring the potential of novel derivatives of this compound as GABAB receptor modulators, the following protocols for in vitro assays are provided.
GABAB Receptor Signaling Pathway
Baclofen, derived from this compound, exerts its effects by activating GABAB receptors, which are G-protein coupled receptors (GPCRs).[10] Activation of these receptors leads to a cascade of intracellular events that ultimately result in neuronal inhibition.[10]
Caption: Simplified GABAB receptor signaling pathway activated by Baclofen.
Protocol: GABAB Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compounds: Derivatives of this compound.
-
Radioligand: [³H]-GABA or a specific GABAB antagonist like [³H]-CGP54626.
-
Membrane Preparation: Rat brain cortical membranes or cell lines expressing GABAB receptors.
-
Binding Buffer: Tris-HCl buffer containing CaCl₂.
-
Wash Buffer: Cold Tris-HCl buffer.
-
Unlabeled Ligand: GABA or Baclofen for determining non-specific binding.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound is a commercially available and valuable starting material in medicinal chemistry. Its primary application as a precursor for the synthesis of the GABAB receptor agonist, Baclofen, is well-established. The structural features of this compound, however, suggest that its potential may extend beyond this role. By employing the synthetic and biological evaluation protocols outlined in this document, researchers can explore the utility of the this compound scaffold for the development of novel therapeutic agents targeting the GABAB receptor and potentially other biological targets. The provided diagrams of the synthetic pathway, drug discovery workflow, and signaling cascade offer a comprehensive overview for guiding future research endeavors in this area.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. syntheticmolecules.in [syntheticmolecules.in]
- 4. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaric acid Dealer and Distributor | Glutaric acid Supplier | Glutaric acid Stockist | Glutaric acid Importers [multichemindia.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 3-(4-Chlorophenyl)pentanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Chlorophenyl)pentanedioic acid is a dicarboxylic acid derivative that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Its purity is crucial for the successful synthesis of downstream products, making an efficient and reproducible crystallization procedure essential. This document provides a detailed experimental protocol for the crystallization of this compound, along with relevant data and a procedural workflow. The method described is based on cooling crystallization from a suitable organic solvent.
Materials and Equipment
-
Crude this compound
-
Methyl isobutyl ketone (MIBK)
-
Beaker or Erlenmeyer flask
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound by crystallization from methyl isobutyl ketone.[3]
-
Dissolution:
-
Place the crude this compound into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add 2 mL of methyl isobutyl ketone.[3]
-
Gently heat the mixture to 60°C while stirring continuously until all the solid has dissolved.[3] Ensure the temperature does not significantly exceed this point to prevent solvent loss and potential degradation.
-
-
Cooling and Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Allow the solution to cool gradually towards room temperature.
-
After the initial cooling, place the flask in an ice bath to reduce the temperature to 10°C.[3]
-
Maintain the solution at 10°C for a period of 2 hours to ensure maximum crystal formation.[3]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methyl isobutyl ketone.
-
Perform suction filtration to separate the crystallized solid from the mother liquor.
-
Wash the collected crystals with a small volume of cold methyl isobutyl ketone to remove any remaining impurities.
-
-
Drying:
-
Carefully transfer the purified white crystals from the funnel to a pre-weighed watch glass or drying dish.
-
Dry the crystals under vacuum at a temperature of 50-60°C for approximately 5 hours or until a constant weight is achieved.[3]
-
-
Characterization:
Data Presentation
The following table summarizes the expected quantitative data from the crystallization procedure based on literature values.[3]
| Parameter | Value |
| Solvent | Methyl Isobutyl Ketone (MIBK) |
| Solvent to Solute Ratio | 2:1 (w/w) |
| Dissolution Temperature | 60°C |
| Crystallization Temperature | 10°C |
| Crystallization Time | 2 hours |
| Expected Yield | 95.8% |
| Purity (by HPLC) | 99.9% |
| Maximum Single Impurity | 0.02% |
Mandatory Visualization
Caption: Workflow for the crystallization of this compound.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of 3-(4-Chlorophenyl)pentanedioic Acid
Abstract
This application note details the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(4-Chlorophenyl)pentanedioic acid. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The forced degradation studies demonstrate the method's specificity and stability-indicating nature. This robust method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound, also known as 3-(4-Chlorophenyl)glutaric acid, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity and stability is critical for the quality and safety of the final drug product. A stability-indicating analytical method is essential to monitor the degradation of the drug substance over time and under the influence of environmental factors such as light, heat, and humidity. This application note provides a comprehensive protocol for a validated HPLC method capable of resolving this compound from its potential degradation products.
Experimental
Instrumentation and Chromatographic Conditions
A gradient HPLC system equipped with a UV detector was used for this study. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 30% B; 10-25 min, 30-60% B; 25-30 min, 60-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Reagents and Standards
-
This compound reference standard was obtained from a certified supplier.
-
Acetonitrile (HPLC grade), phosphoric acid (AR grade), hydrochloric acid (AR grade), sodium hydroxide (AR grade), and hydrogen peroxide (30%, AR grade) were procured from a reputable chemical supplier.
-
High-purity water was generated using a Milli-Q water purification system.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in a similar manner to the standard solution.
Forced Degradation Studies Protocol
Forced degradation studies were performed on the this compound to demonstrate the specificity and stability-indicating nature of the method. The stress conditions were selected as per ICH guidelines Q1A(R2).[3][4]
Acid Hydrolysis
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to 10 mL with diluent to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
Base Hydrolysis
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to 10 mL with diluent to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
Oxidative Degradation
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with diluent to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
Thermal Degradation
-
Accurately weigh 10 mg of this compound and keep it in a hot air oven at 105°C for 48 hours.
-
After the specified time, cool the sample and prepare a 100 µg/mL solution in the diluent.
-
Inject into the HPLC system.
Photolytic Degradation
-
Expose the this compound drug substance to UV light (254 nm) and visible light for 7 days.
-
After exposure, prepare a 100 µg/mL solution in the diluent.
-
Inject into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing the chromatograms of the blank, the standard solution, and the samples from the forced degradation studies. The method was found to be specific as the peak for this compound was well-resolved from the degradation product peaks and there was no interference from the blank.
Linearity
The linearity of the method was determined by analyzing a series of solutions of this compound at concentrations ranging from 10 to 150 µg/mL. The calibration curve showed a correlation coefficient (r²) of > 0.999.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within 98-102%.
Precision
Method precision was evaluated by performing six replicate injections of the standard solution. The relative standard deviation (RSD) was less than 2.0%. Intermediate precision was determined by analyzing the samples on a different day with a different analyst.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Results and Discussion
The developed HPLC method was successful in separating this compound from its degradation products. The results of the forced degradation studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5 | 8.2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 18.2 | 9.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 8.7 | 11.3 |
| Thermal Degradation (105°C, 48h) | 5.1 | 10.1 |
| Photolytic Degradation (UV & Vis, 7 days) | 3.4 | 7.8 |
The retention time of this compound was approximately 15.2 minutes. The chromatograms from the forced degradation studies showed well-resolved peaks for the parent drug and its degradation products, confirming the stability-indicating nature of the method.
Diagrams
Caption: Experimental workflow for HPLC method development and validation.
Caption: Relationship of validation parameters to the HPLC method.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been developed and validated. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method can be reliably used for the routine analysis and stability studies of this compound in the pharmaceutical industry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 3-(4-Chlorophenyl)pentanedioic acid. The information aims to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Knoevenagel condensation and Michael addition pathway.
Issue 1: Low Yield of Crude Product
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Initial Condensation | - Verify Reagent Quality: Ensure 4-chlorobenzaldehyde is pure and the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) is of high quality and dry. - Optimize Catalyst: The choice and amount of base catalyst (e.g., piperidine, sodium ethoxide) are critical. Titrate the base if necessary to ensure its concentration is accurate. - Reaction Time and Temperature: The initial condensation may require specific temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient Michael Addition | - Base Strength: The base used to deprotonate the active methylene compound for the Michael addition must be strong enough to generate the enolate but not so strong as to promote side reactions. Sodium ethoxide or potassium hydroxide are commonly used. - Reaction Temperature: Michael additions are often thermodynamically controlled. Ensure the reaction is run at the recommended temperature to favor the desired 1,4-addition product over a potential 1,2-addition.[1] |
| Side Reactions | - Self-Condensation of Aldehyde: Ensure slow addition of the base to the reaction mixture containing the aldehyde and the active methylene compound to minimize the self-condensation of 4-chlorobenzaldehyde. - Polymerization: Overly aggressive reaction conditions (high temperature or high base concentration) can lead to polymerization of the unsaturated intermediate. |
| Product Precipitation Issues | - pH Adjustment: After hydrolysis, the product is precipitated by acidifying the aqueous layer. Ensure the pH is lowered to 1-2 with an acid like 6 M HCl to achieve complete precipitation.[2][3] - Cooling: Thoroughly cool the solution after acidification to maximize the precipitation of the product. |
Issue 2: Impure Product After Isolation
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Reaction Monitoring: Use TLC to monitor the reaction until the starting materials are consumed.[2][3] - Extraction: Perform a thorough workup. Washing the organic layer with a dilute acid can remove any unreacted basic catalyst, and washing with a brine solution can help remove water-soluble impurities. |
| Formation of Side Products | - Control of Stoichiometry: Use the correct molar ratios of reactants to minimize the formation of byproducts. - Temperature Control: Maintain the recommended reaction temperature to avoid the formation of thermally induced side products. |
| Incomplete Hydrolysis | - Hydrolysis Conditions: Ensure the hydrolysis of the ester intermediates is complete by using a sufficient concentration of a strong base (e.g., 30 N KOH) and heating for the recommended duration (e.g., 2 hours at 85-90°C).[2][3] Monitor the hydrolysis by TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods involve a Knoevenagel condensation of 4-chlorobenzaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate, followed by a Michael addition with another equivalent of the active methylene compound, and subsequent hydrolysis and decarboxylation. Another route involves the reaction of 2-(4-chlorophenyl)acetonitrile with a haloacetic acid or glyoxylic acid, followed by reduction steps.[4][5][6]
Q2: What is a typical yield for this synthesis?
A2: Reported yields can vary depending on the specific protocol and scale. With optimized conditions, a yield of crude product can be around 96%.[2] After purification by recrystallization, a final yield of approximately 95.8% with a purity of over 99.5% can be achieved.[2][7] Another documented method reports a yield of 86.4%.[2][3]
Q3: What is the best way to purify the final product?
A3: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent for this is methyl isobutyl ketone.[2][7] The process typically involves dissolving the crude product in the hot solvent, followed by cooling to induce crystallization, filtration, and drying.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction.[2][3] A common mobile phase for this analysis is a mixture of ethyl acetate and petroleum ether (e.g., in a 2:3 volume ratio).[2][3] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Strong bases like potassium hydroxide and acids like hydrochloric acid are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Condensation and Hydrolysis
This protocol is based on a method reported to achieve a high yield and purity.[2]
Step 1: Synthesis of Crude this compound
-
To a three-necked flask, add 720g of intermediate 'a' (likely 4-chlorobenzaldehyde) and 1600g of intermediate 'b' (likely an active methylene compound like diethyl malonate).
-
Add 2.8L of ethanol and 100g of potassium hydroxide.
-
Stir the reaction mixture at 25°C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to obtain the crude this compound. The expected purity at this stage is approximately 96.1% by HPLC.[2]
Step 2: Purification of this compound
-
Take 600g of the crude product and add it to 1.2kg of methyl isobutyl ketone.
-
Heat the mixture to 60°C to dissolve the solid completely.
-
Cool the solution to 10°C and maintain this temperature for 2 hours to allow for crystallization.
-
Filter the mixture to collect the purified crystals.
-
Dry the product under vacuum at 50°C.
-
The expected yield of the purified white crystalline product is approximately 575g (95.8%), with a purity of 99.9% by HPLC.[2]
Protocol 2: Synthesis via Hydrolysis of an Intermediate
This protocol details the hydrolysis of a precursor to yield the desired acid.[2][3]
-
Dissolve the intermediate in 420 mL of a 30 N aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at 85-90°C for 2 hours.
-
Monitor the reaction progress by TLC using an ethyl acetate/petroleum ether (2:3) mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 400 mL of dichloromethane and 500 mL of deionized water and stir for 20 minutes.
-
Separate the aqueous and organic layers, and discard the organic layer.
-
Acidify the aqueous layer to a pH of 1-2 with 6 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash it with deionized water, and dry it under vacuum at 55-60°C for 5 hours.
-
This method has been reported to yield 157g of the product, which corresponds to an 86.4% yield.[2][3]
Data Presentation
Table 1: Comparison of Synthesis Yields and Purity
| Method | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Reference |
| Protocol 1 | Intermediate 'a' and 'b' | Potassium hydroxide, Ethanol | 95.8% (purified) | 99.9% (HPLC) | [2] |
| Protocol 2 | Intermediate (unspecified) | Potassium hydroxide | 86.4% | Not specified | [2][3] |
Visualizations
References
- 1. Michael Addition [organic-chemistry.org]
- 2. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 4. CN106187794A - A kind of green industrialized production method of baclofen - Google Patents [patents.google.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
troubleshooting common side reactions in glutaric acid synthesis
Welcome to the technical support center for glutaric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of glutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing glutaric acid?
A1: The most common laboratory and industrial methods for synthesizing glutaric acid include the oxidation of cyclopentanone with nitric acid, the ring-opening of γ-butyrolactone with potassium cyanide followed by hydrolysis, the hydrolysis of trimethylene cyanide, and the oxidation of cyclopentene with hydrogen peroxide.[1][2]
Q2: My final glutaric acid product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in the final product is a common issue and can arise from several sources depending on the synthetic route. In nitric acid oxidations, nitrogen oxides can contribute to color.[1] High reaction temperatures in the γ-butyrolactone method can also lead to colored byproducts. To remove these impurities, you can treat a solution of the crude glutaric acid with activated carbon followed by filtration and recrystallization.[3][4][5][6]
Q3: How can I analyze the purity of my synthesized glutaric acid and identify common impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of glutaric acid and quantifying common impurities like succinic acid and adipic acid.[2][7][8] Typically, a C18 or an organic acid analysis column is used with an acidic aqueous mobile phase and UV or mass spectrometry detection.[7][8][9]
Q4: What is a typical yield for glutaric acid synthesis?
A4: Yields for glutaric acid synthesis are highly dependent on the chosen method and the execution of the experimental protocol. Reported yields for common methods are summarized in the table below. Persistently low yields often point to incomplete reactions or significant side reactions, which are addressed in the troubleshooting guides.
| Synthesis Method | Typical Yield Range |
| Oxidation of Cyclopentanone | 70-85%[1] |
| From γ-Butyrolactone | 71-84%[3] |
| Hydrolysis of Trimethylene Cyanide | 83-85%[1] |
Troubleshooting Guides
This section provides detailed troubleshooting for common side reactions and issues encountered in the primary synthesis routes for glutaric acid.
Method 1: Oxidation of Cyclopentanone with Nitric Acid
This method involves the oxidative cleavage of cyclopentanone using nitric acid, often with a catalyst like vanadium pentoxide.
Experimental Protocol
In a three-necked flask equipped with a stirrer and condensers, 50% nitric acid and a catalytic amount of vanadium pentoxide are heated to 65-70°C. Cyclopentanone is then added dropwise while maintaining the reaction temperature. After the addition, the mixture is heated to boiling, then cooled to crystallize the glutaric acid.[1]
Common Problems and Solutions
Problem 1: Low Yield and Presence of Succinic Acid Impurity
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Observation: The melting point of the product is higher than expected, and analytical data (e.g., HPLC, NMR) shows the presence of succinic acid.
-
Cause: Poor temperature control is the primary cause of succinic acid formation. If the reaction temperature is too high, or if the addition of cyclopentanone is too fast causing an uncontrolled exotherm, over-oxidation and cleavage of the carbon chain can occur, leading to the formation of the shorter dicarboxylic acid, succinic acid.[1][10][11]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the specified range (e.g., 70°C) during the addition of cyclopentanone. Use a water bath for consistent heating.
-
Slow Addition: Add the cyclopentanone dropwise at a controlled rate to prevent a rapid increase in temperature.
-
Purification: Succinic acid is less soluble than glutaric acid in some solvents. It can often be separated by fractional crystallization.[1]
-
Problem 2: Yellow or Brown Discoloration of the Product
-
Observation: The crystalline product has a distinct yellow or brown tint.
-
Cause: The presence of residual nitric acid and dissolved nitrogen oxides can impart color to the product.[1]
-
Solution:
-
Washing: Wash the crude product with dilute hydrochloric acid.[1]
-
Activated Carbon Treatment: Dissolve the crude glutaric acid in hot water, add activated charcoal, boil for a short period, and then filter the hot solution to remove the charcoal and adsorbed impurities. Recrystallize the glutaric acid from the filtrate.[3]
-
Reaction Workflow
Method 2: From γ-Butyrolactone and Potassium Cyanide
This two-step synthesis involves the ring-opening of γ-butyrolactone with potassium cyanide to form a cyano-carboxylate intermediate, which is then hydrolyzed to glutaric acid.
Experimental Protocol
γ-Butyrolactone and potassium cyanide are heated together, typically in an oil bath at 190-195°C. The resulting potassium salt of the cyano acid is dissolved in water and acidified. The intermediate glutaric acid monoamide is then hydrolyzed by heating with concentrated hydrochloric acid. The glutaric acid is isolated by evaporation and extraction.[3][10]
Common Problems and Solutions
Problem 1: Presence of Glutaric Acid Monoamide in the Final Product
-
Observation: The product has a broad melting point range, and analytical data indicates the presence of an amide functional group.
-
Cause: Incomplete hydrolysis of the intermediate glutaric acid monoamide. This can be due to insufficient heating time, lower acid concentration, or inadequate temperature during the hydrolysis step.
-
Solution:
-
Ensure Complete Hydrolysis: Increase the reflux time during the hydrochloric acid hydrolysis step. Ensure the concentration of the acid is sufficient.
-
Re-treatment: If the impurity is detected, the product can be re-subjected to the hydrolysis conditions (refluxing with concentrated HCl) to drive the reaction to completion.
-
Problem 2: Low Yield
-
Observation: The final yield of glutaric acid is significantly lower than expected.
-
Cause:
-
Incomplete Ring-Opening: The initial reaction between γ-butyrolactone and potassium cyanide may not have gone to completion. This can be due to insufficient heating or reaction time.
-
Loss During Workup: Glutaric acid is water-soluble, so significant amounts can be lost during aqueous workup and extraction steps if not performed carefully.
-
-
Solution:
-
Optimize Ring-Opening: Ensure the reaction mixture is heated to the specified temperature for the full duration.
-
Efficient Extraction: Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent to maximize the recovery of glutaric acid from the aqueous solution.
-
Logical Relationship of Reaction and Side Product
Method 3: Hydrolysis of Trimethylene Cyanide
This method involves the hydrolysis of 1,3-dicyanopropane (trimethylene cyanide) to glutaric acid using a strong acid or base.
Experimental Protocol
Trimethylene cyanide is refluxed with concentrated hydrochloric acid for several hours. The resulting solution, containing glutaric acid and ammonium chloride, is evaporated to dryness. The glutaric acid is then extracted from the solid residue with a suitable organic solvent like ether.[1]
Common Problems and Solutions
Problem 1: Presence of Ammonium Chloride in the Final Product
-
Observation: The product has a higher than expected mass and may exhibit different solubility characteristics.
-
Cause: Ammonium chloride is a byproduct of the acid-catalyzed hydrolysis of the nitrile groups. Inefficient extraction can lead to its carryover into the final product.[1]
-
Solution:
-
Thorough Extraction: Ensure the solid residue after evaporation is thoroughly triturated and extracted multiple times with the organic solvent to selectively dissolve the glutaric acid, leaving the inorganic salt behind.
-
Washing: If the final product is suspected to contain ammonium chloride, it can be dissolved in a minimal amount of hot water and recrystallized. Glutaric acid is less soluble in cold water than ammonium chloride.
-
Problem 2: Incomplete Hydrolysis
-
Observation: The presence of amide or nitrile functional groups is detected in the final product.
-
Cause: Similar to the γ-butyrolactone method, incomplete hydrolysis can occur if the reaction time is too short or the reaction conditions are not sufficiently vigorous. The hydrolysis of nitriles proceeds through an amide intermediate.[12][13][14]
-
Solution:
-
Extended Reflux: Increase the duration of the reflux with concentrated hydrochloric acid to ensure both nitrile groups are fully hydrolyzed to carboxylic acids.
-
Troubleshooting Workflow
Method 4: Oxidation of Cyclopentene with Hydrogen Peroxide
This "green" synthesis route utilizes hydrogen peroxide to oxidatively cleave the double bond of cyclopentene, often in the presence of a catalyst like tungstic acid.
Experimental Protocol
Cyclopentene is reacted with an aqueous solution of hydrogen peroxide in the presence of a tungstic acid catalyst. The reaction is typically carried out at a controlled temperature. The glutaric acid is then isolated from the reaction mixture.[2][15]
Common Problems and Solutions
Problem 1: Presence of Glutaraldehyde in the Final Product
-
Observation: The product may have a characteristic sharp odor, and spectroscopic analysis (e.g., NMR) shows the presence of aldehyde protons.
-
Cause: Incomplete oxidation of the intermediate glutaraldehyde to glutaric acid. This can be due to insufficient oxidant, catalyst deactivation, or suboptimal reaction time and temperature.[2]
-
Solution:
-
Optimize Reaction Conditions: Ensure the correct stoichiometry of hydrogen peroxide is used. The reaction time and temperature may need to be increased to facilitate the complete oxidation of the aldehyde intermediate.
-
Further Oxidation: The crude product containing glutaraldehyde can be subjected to further oxidation under milder conditions to convert the remaining aldehyde to the carboxylic acid.
-
Problem 2: Formation of Other Oxidation Byproducts
-
Observation: The presence of unexpected peaks in the chromatogram or signals in the NMR spectrum.
-
Cause: Hydrogen peroxide is a strong oxidant, and side reactions can occur, leading to the formation of other oxygenated species or over-oxidation products. The reaction proceeds through an epoxide intermediate which can undergo further reactions.[16]
-
Solution:
-
Catalyst and Temperature Control: The choice of catalyst and careful control of the reaction temperature are crucial to improve the selectivity of the reaction towards glutaric acid.
-
Purification: Purification by recrystallization or chromatography may be necessary to remove these byproducts.
-
Signaling Pathway Analogy
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reaction mechanism of the green synthesis of glutaric acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08650B [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. pragolab.cz [pragolab.cz]
- 9. familiasga.com [familiasga.com]
- 10. US2286559A - Oxidation of alicyclic ketones - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. CN1021573C - Preparation of Glutaraldehyde from Cyclopentene by One-Step Oxidation of Hydrogen Peroxide - Google Patents [patents.google.com]
- 16. quora.com [quora.com]
Technical Support Center: Purification of Crude 3-(4-Chlorophenyl)pentanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-Chlorophenyl)pentanedioic acid (CAS: 35271-74-0).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can vary depending on the synthetic route. However, potential impurities may include unreacted starting materials, byproducts of the synthesis, and structurally related compounds. Given that this compound is a known intermediate and impurity in the synthesis of Baclofen, other Baclofen-related impurities could also be present.[1][2][3][4][5][6]
Q2: What is the recommended primary method for the purification of crude this compound?
A2: Recrystallization is a highly effective and commonly used method for the purification of crude this compound.[7][8] A specific, high-yield protocol utilizes methyl isobutyl ketone as the solvent.[7][8]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key properties include its appearance as a white to light yellow solid, a melting point in the range of 166-168 °C, and its solubility profile. It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[9]
Q4: How can I monitor the purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the final product and for monitoring the reduction of impurities throughout the purification process.[7] Thin-Layer Chromatography (TLC) can also be a useful tool for monitoring the progress of the purification.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of the desired compound in the mother liquor upon cooling, thus reducing the yield. |
| Cooling period is too short | Ensure the solution is allowed to cool slowly to room temperature and then chilled in an ice bath to maximize crystal formation. A recommended cooling period is at least 2 hours at a low temperature (e.g., 10 °C).[7] |
| Incomplete precipitation | If the product is significantly soluble in the chosen solvent even at low temperatures, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to induce further precipitation. |
| Premature crystallization | If crystals form too quickly in the hot solution or during filtration, this can lead to loss of product. Ensure the filtration apparatus is pre-heated and the transfer of the hot solution is done quickly. |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly. |
| Melting point of impurities is lower than the boiling point of the solvent | The presence of significant impurities can lower the melting point of the mixture, causing it to melt rather than dissolve. Consider a pre-purification step like a solvent wash or treatment with activated carbon to remove some impurities. |
| Inappropriate solvent | The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. |
Issue 3: Purified Product is Discolored
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Degradation of the compound | If the compound is sensitive to high temperatures, prolonged heating can cause degradation and discoloration. Minimize the time the solution is kept at a high temperature. |
Data Presentation
Table 1: Recrystallization of Crude this compound
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 96.1%[7] | 99.9%[7] |
| Maximum Single Impurity | Not specified | 0.02%[7] |
| Appearance | White to Light Yellow Solid[4] | White Crystalline Solid[7] |
| Yield | - | 95.8%[7] |
Experimental Protocols
Protocol 1: Recrystallization from Methyl Isobutyl Ketone
This protocol is based on a documented successful purification of crude this compound.[7][8]
-
Dissolution: In a suitable flask, add 600g of crude 3-(4-chlorophenyl)glutaric acid to 1.2kg of methyl isobutyl ketone.
-
Heating: Heat the mixture to 60 °C while stirring to completely dissolve the solid.
-
Cooling: Once the solid is fully dissolved, cool the solution to 10 °C and maintain this temperature for 2 hours to allow for crystallization.
-
Filtration: Collect the precipitated crystals by suction filtration.
-
Drying: Dry the purified white crystalline product under vacuum at 50 °C.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. Baclofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Baclofen Impurities | 1134-47-0 Certified Reference Substance [alfaomegapharma.com]
- 6. veeprho.com [veeprho.com]
- 7. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
identifying and removing impurities in baclofen synthesis
Welcome to the Technical Support Center for Baclofen Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities during the synthesis of baclofen.
Troubleshooting Guides
This section provides solutions to common problems encountered during baclofen synthesis.
Issue 1: High Levels of Impurity A ((4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one) Detected
-
Question: My post-synthesis analysis shows a significant peak corresponding to Impurity A. What are the likely causes and how can I mitigate this?
-
Answer: Impurity A, a lactam, can form from the desired amino ester intermediate through intramolecular cyclization.[1] Its presence at high levels often indicates issues with the hydrolysis step of the synthesis.
Potential Causes:
-
Incomplete Hydrolysis: Insufficient reaction time or inadequate concentration of the hydrolyzing agent (e.g., HCl) can leave unreacted amino ester, which then cyclizes to form Impurity A.[1]
-
Reaction Temperature: Elevated temperatures during work-up or purification steps can promote the cyclization reaction.
Troubleshooting Steps:
-
Optimize Hydrolysis:
-
Ensure the concentration of the acid or base used for hydrolysis is correct.
-
Increase the reaction time for the hydrolysis step to ensure complete conversion of the intermediate.
-
Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
Control Temperature: Maintain lower temperatures during solvent removal and other purification steps to minimize lactam formation.
-
Purification: If Impurity A has already formed, it can be removed by recrystallization. Due to its different polarity compared to baclofen, it can be separated.
-
Issue 2: Presence of Unreacted Starting Materials or Intermediates
-
Question: I am observing peaks in my chromatogram that correspond to starting materials (e.g., 3-(4-chlorophenyl)pentanedioic acid - Impurity D) or intermediates (e.g., 3-(4-chlorophenyl)glutarimide - Impurity E). Why is this happening?
-
Answer: The presence of starting materials or intermediates indicates incomplete reactions in the synthetic pathway.[2]
Potential Causes:
-
Insufficient Reagents: The molar ratios of reactants may not be optimal.
-
Sub-optimal Reaction Conditions: Reaction time, temperature, or catalyst activity might be insufficient for the reaction to go to completion.
-
Inefficient Mixing: Poor agitation in the reaction vessel can lead to localized areas of low reactant concentration.
Troubleshooting Steps:
-
Review Stoichiometry: Double-check the calculations for all reagents to ensure correct molar ratios.
-
Optimize Reaction Conditions:
-
Systematically vary the reaction temperature and time to find the optimal conditions for complete conversion.
-
Ensure that any catalysts used are fresh and active.
-
-
Improve Agitation: Use appropriate stirring methods to ensure the reaction mixture is homogeneous.
-
Purification: Unreacted starting materials and intermediates can typically be removed through recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should be aware of in baclofen synthesis?
-
A1: The most frequently reported impurities include Impurity A ((4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one) and Impurity B (5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid).[3][4] Other potential process-related impurities include Impurity D (this compound) and Impurity E (3-(4-chlorophenyl)glutarimide).[2]
-
-
Q2: Which analytical method is best for identifying and quantifying baclofen impurities?
-
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for baclofen impurity profiling. A reversed-phase C18 column is frequently used.[5]
-
-
Q3: What is the most effective method for purifying crude baclofen?
-
Q4: What are the acceptable limits for impurities in a baclofen active pharmaceutical ingredient (API)?
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Baclofen
This protocol provides a general method for the separation and quantification of baclofen and its potential impurities. Method optimization may be required based on the specific impurities present and the HPLC system used.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Inertsil ODS 3V, 150 x 4.6 mm, C18[10] |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water: Acetonitrile (65:35 v/v)[10] |
| Flow Rate | 0.6 mL/min[10] |
| Column Temperature | 27°C[10] |
| Detection Wavelength | 225 nm[10] |
| Injection Volume | 10 µL[10] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of baclofen reference standard and impurity standards in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.05 mg/mL for baclofen).[10]
-
Sample Solution: Accurately weigh and dissolve the baclofen sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of baclofen and known impurities.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify and quantify the impurities based on their retention times and peak areas relative to the baclofen peak.
Protocol 2: Recrystallization of Baclofen
This protocol describes a general procedure for the purification of crude baclofen by recrystallization. The choice of solvent and specific conditions may need to be optimized.
Materials:
-
Crude baclofen
-
Recrystallization solvent (e.g., water, ethanol/water mixture)[6][8]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which baclofen is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a common choice.[6][8]
-
Dissolution: Place the crude baclofen in an Erlenmeyer flask and add a minimal amount of the cold recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield of crystals.[11]
-
Crystal Collection: Collect the purified baclofen crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 100°C) until a constant weight is achieved.[8]
Quantitative Data
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (Baclofen) | Good linearity observed over the concentration range of 0.05 mg/mL.[10] |
| Correlation Coefficient (R) | 0.999[10] |
| Limit of Detection (LOD) | 150 ng/mL[10] |
| Limit of Quantification (LOQ) | 500 ng/mL[10] |
| Precision (%RSD) | 0.25% for assay content[10] |
Visualizations
Caption: Baclofen synthesis pathway and impurity formation.
Caption: Troubleshooting workflow for baclofen purification.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. brieflands.com [brieflands.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. CN107721867B - Baclofen crystal form and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
optimization of reaction parameters for 3-(4-Chlorophenyl)glutaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-Chlorophenyl)glutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-(4-Chlorophenyl)glutaric acid?
A1: Common starting materials include p-chlorobenzaldehyde and ethyl acetoacetate, which undergo a Claisen condensation.[1] Another reported route uses baclofen impurity 9 as a starting material.[2][3]
Q2: What is a typical reaction solvent for this synthesis?
A2: Ethanol is frequently used as a solvent for the initial condensation reaction.[2][4] For subsequent hydrolysis steps, aqueous solutions of bases like potassium hydroxide are used.[1][2][3]
Q3: What are the key reaction parameters to monitor and optimize?
A3: Critical parameters to control include reaction temperature, reaction time, and pH. For instance, a synthesis using potassium hydroxide specifies a temperature of 85-90°C for 2 hours.[2][3] Another variation mentions a temperature of 25°C for 6 hours.[2] The pH is crucial during the workup, where the aqueous layer is acidified to a pH of 1-2 to precipitate the product.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC).[2][3] A common mobile phase for TLC is a mixture of ethyl acetate and petroleum ether (2:3, v/v).[2][3]
Q5: What is a common method for purifying the crude 3-(4-Chlorophenyl)glutaric acid?
A5: Recrystallization is a standard purification method. Methyl isobutyl ketone is a suitable solvent for recrystallization.[2] The crude product is dissolved in the heated solvent and then cooled to induce crystallization, which significantly improves purity.[2] For example, a purity of 96.1% (HPLC) for the crude product can be increased to 99.9% (HPLC) after purification.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously. - Monitor the reaction by TLC until the starting materials are consumed. - Optimize reaction time and temperature. Different protocols suggest varying conditions (e.g., 85-90°C for 2h or 25°C for 6h).[2] |
| Product loss during workup. | - Ensure the pH of the aqueous layer is adjusted to 1-2 with 6 M hydrochloric acid to ensure complete precipitation of the product.[2][3] - Wash the precipitated solid with deionized water to remove inorganic salts.[2][3] | |
| Low Purity (HPLC) | Presence of unreacted starting materials or side products. | - Optimize the reaction conditions to minimize side reactions. - Perform a thorough purification of the crude product. Recrystallization from a suitable solvent like methyl isobutyl ketone is effective.[2] |
| Inefficient extraction. | - During the workup, after adding dichloromethane and deionized water, stir the mixture for at least 20 minutes to ensure proper separation of organic and aqueous layers.[2][3] | |
| Product is an oil or does not solidify | Presence of impurities. | - Attempt to purify the oil by column chromatography. - Try triturating the oil with a non-polar solvent to induce solidification. |
| Incorrect pH. | - Re-check and adjust the pH of the aqueous solution to ensure it is in the range of 1-2 for complete precipitation.[2][3] |
Experimental Protocols
Synthesis of 3-(4-Chlorophenyl)glutaric acid from Baclofen Impurity 9
This protocol is based on a reported synthesis method.[2][3]
-
Reaction Setup: Dissolve the intermediate (baclofen impurity 9) in a 30 N aqueous solution of potassium hydroxide.
-
Reaction Conditions: Stir the reaction mixture for 2 hours at a temperature of 85-90°C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and petroleum ether (2:3, v/v).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane and deionized water sequentially and stir for 20 minutes.
-
Separate the organic and aqueous layers. Discard the organic layer.
-
Acidify the aqueous layer to a pH of 1-2 with 6 M hydrochloric acid to precipitate the product.
-
-
Isolation:
-
Filter the precipitated solid.
-
Wash the solid with deionized water.
-
Dry the solid under vacuum at 55-60°C for 5 hours.
-
Purification by Recrystallization
This protocol is based on a reported purification method.[2]
-
Dissolution: Add the crude 3-(4-Chlorophenyl)glutaric acid to methyl isobutyl ketone.
-
Heating: Heat the mixture to 60°C to dissolve the solid completely.
-
Crystallization: Cool the solution to 10°C and hold for 2 hours to allow for crystallization.
-
Isolation:
-
Filter the white crystalline product.
-
Dry the product under vacuum at 50°C.
-
Data Presentation
| Parameter | Crude Product | Purified Product | Reference |
| Purity (HPLC) | 96.1% | 99.9% | [2] |
| Maximum Single Impurity (HPLC) | Not specified | 0.02% | [2] |
| Yield of Purification Step | - | 95.8% | [2] |
| Melting Point | Not specified | 166.5-167.3 °C | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-(4-Chlorophenyl)glutaric acid.
Caption: Troubleshooting logic for the synthesis of 3-(4-Chlorophenyl)glutaric acid.
References
preventing byproduct formation in the synthesis of baclofen intermediate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of key baclofen intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to baclofen and their key intermediates?
A1: Several synthetic strategies for baclofen have been reported. Two prevalent routes start from 4-chlorobenzaldehyde:
-
Glutaric Acid Route: This pathway involves the condensation of 4-chlorobenzaldehyde with acetoacetic ester, followed by hydrolysis and decarboxylation to form 3-(4-chlorophenyl)glutaric acid.[1][2] This acid is then converted to 3-(4-chlorophenyl)glutarimide, a crucial intermediate that undergoes a Hofmann rearrangement to yield baclofen.[1][3][4]
-
Nitromethane Route: This alternative approach involves the condensation of 4-chlorobenzaldehyde with nitromethane to form a β-nitrostyrene derivative.[5][6] This intermediate then reacts with a malonate ester via a Michael addition. Subsequent reduction of the nitro group and decarboxylation affords baclofen.[5]
Q2: What is a common byproduct during the reduction of the nitro-intermediate in the nitromethane route?
A2: A significant potential byproduct during the reduction of the nitro group is a lactam, specifically 4-(4-chlorophenyl)pyrrolidin-2-one.[7] This occurs due to an intramolecular nucleophilic substitution. To prevent this, it is often necessary to conduct the reduction in an acidic medium.[5][7]
Q3: What are the typical impurities associated with the glutaric acid route, specifically from the Hofmann rearrangement step?
A3: The Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide can lead to several impurities. A common side product is the amide-acid, 3-(4-chlorophenyl)glutaramic acid (Impurity B).[3] Incomplete reaction will result in residual starting material, 3-(4-chlorophenyl)glutarimide (Impurity E). The precursor, 3-(4-chlorophenyl)pentanedioic acid (glutaric acid), is also a potential impurity (Impurity D).[3]
Q4: Can residual metal catalysts from hydrogenation steps be an issue?
A4: Yes, managing residual catalyst metals, such as nickel or palladium from hydrogenation steps, is a significant challenge.[8][9] These impurities must be removed to meet stringent pharmaceutical purity requirements. Post-synthesis purification techniques, such as treatment with chelating agents like EDTA, are often employed to reduce metal content to acceptable levels (e.g., less than 30 ppm for Nickel).[8][9]
Troubleshooting Guides
Issue 1: Low Yield in β-(p-chlorophenyl) glutaric acid Synthesis
This step typically involves the condensation of p-chlorobenzaldehyde and ethyl acetoacetate, followed by hydrolysis.
| Symptom | Potential Cause | Suggested Solution |
| Incomplete Reaction (TLC shows significant starting material) | Insufficient base (e.g., Morpholine) or reaction time. | Ensure the correct molar ratio of the base is used. Increase the reaction time and monitor progress by TLC.[2] |
| Low reaction temperature. | Maintain the reaction temperature as specified in the protocol (e.g., 0-5 °C for initial condensation, then 20-25 °C).[2] | |
| Formation of Oily Product Instead of White Solid | Impurities from starting materials or side reactions. | Ensure the purity of 4-chlorobenzaldehyde and ethyl acetoacetate. Wash the crude product thoroughly with 70% ethanol until a solid white product is obtained.[2] |
| Low Yield After Hydrolysis and Acidification | Incomplete hydrolysis of the ester intermediate. | Ensure sufficient base (e.g., Lithium hydroxide) and reaction time/temperature (e.g., 90-95 °C for 1 hour) are used for the hydrolysis step.[2] |
| Product loss during workup. | After acidification with concentrated HCl, chill the solution thoroughly to maximize precipitation. Wash the filter cake with ice water to minimize dissolution.[2] |
Issue 2: Byproduct Formation in Hofmann Rearrangement of 3-(p-chlorophenyl) glutarimide
The Hofmann rearrangement converts the glutarimide intermediate to baclofen using reagents like bromine and sodium hydroxide.[4][10]
| Symptom | Potential Cause | Suggested Solution |
| Low Yield of Baclofen | Incorrect pH during workup. | The final pH adjustment is a critical step. Cautiously adjust the pH to 7 with dilute hydrochloric acid to precipitate the crystalline baclofen product.[2][4] |
| Formation of carbamate byproduct. | The isocyanate intermediate can be trapped by nucleophiles other than water (e.g., methanol if used as a solvent), forming stable carbamates.[10][11] Ensure the reaction is performed in an aqueous medium as per the protocol. | |
| Presence of Amide-Acid Impurity (Impurity B)[3] | Incomplete rearrangement or side reaction hydrolysis of the imide. | Ensure the correct stoichiometry of bromine and sodium hydroxide. Maintain the reaction temperature (e.g., cool to 10-15 °C before adding reagents, then stir at 20-25 °C).[2][4] |
| Unreacted Starting Material (Impurity E)[3] | Insufficient reagent or reaction time. | Verify the concentration and volume of the sodium hydroxide and bromine solutions. Extend the reaction time (e.g., 4-8 hours) and monitor by TLC.[2][4] |
Experimental Protocols
Protocol 1: Synthesis of β-(p-chlorophenyl) glutaric acid[2]
-
Condensation: Mix 2.8 g of p-chlorobenzaldehyde and 5.2 g of ethyl acetoacetate. At 0 °C, add 4 mL of Morpholine. Maintain the temperature at 0-5 °C for 60-70 minutes.
-
Sonication & Isolation: Sonicate the mixture at 20-25 °C for 12 hours. Slowly add 20.0 mL of ethanol. Cool the mixture completely and filter. Wash the residue with 70% ethanol to obtain a solid white product (para-chlorobenzylidene-bisacetoacetic ester).
-
Hydrolysis: Add the ester from the previous step to a solution of 20.0 g of Lithium hydroxide in 15.0 mL of water, heated to 50-60 °C.
-
Reaction & Workup: Sonicate this mixture at 90-95 °C for 1 hour, monitoring by TLC. After completion, dilute with two volumes of water. Wash the aqueous layer with ether.
-
Acidification & Isolation: Acidify the aqueous layer with 5.5 mL of concentrated hydrochloric acid. Chill thoroughly and filter. Wash the filter cake with ice water and dry under vacuum at 60 °C to yield β-(p-chlorophenyl) glutaric acid.
Protocol 2: Hofmann Rearrangement to Baclofen[4]
-
Preparation: Take 0.5 g of β-(p-chlorophenyl) glutarimide and cool to 10-15 °C in an ice bath.
-
Reagent Addition: Prepare a solution of 0.5 g of sodium hydroxide in 2.0 mL of water. To the cooled glutarimide, add this NaOH solution. Then, over 20 minutes, add 0.4 g of bromine.
-
Reaction: Stir the reaction mixture for 8 hours at 20-25 °C.
-
Neutralization: Cautiously adjust the reaction solution to pH=7 with concentrated hydrochloric acid. A finely crystalline precipitate of 4-Amino-3-(4-chlorophenyl) butanoic acid (baclofen) will form.
-
Purification: Recrystallize the product from water to purify.
Visualizations
Caption: Synthetic pathway from 4-chlorobenzaldehyde to baclofen.
Caption: Troubleshooting workflow for the Hofmann rearrangement step.
Caption: Prevention of lactam byproduct formation via medium control.
References
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. soc.chim.it [soc.chim.it]
- 8. nbinno.com [nbinno.com]
- 9. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
strategies to enhance the efficiency of 3-(4-Chlorophenyl)pentanedioic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of 3-(4-Chlorophenyl)pentanedioic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-chlorobenzaldehyde and ethyl acetoacetate.[1][2] Another reported route utilizes 2-(4-chlorophenyl)acetonitrile and a haloacetic acid or glyoxylic acid.[3]
Q2: What is the role of this compound in drug development?
A2: It is a key intermediate in the synthesis of Baclofen, a muscle relaxant used to treat spasticity associated with conditions like spinal cord injuries and multiple sclerosis.[2][4][5]
Q3: What are the expected yield and purity for the synthesis of this compound?
A3: Yields can vary depending on the specific protocol. One common method reports a crude yield of approximately 86.4%, which can be purified to achieve a final yield of around 95.8% with a purity of 99.9% (as determined by HPLC).[6][7] Another process starting from 2-(4-chlorophenyl)acetonitrile reports a yield of about 90% with a purity of approximately 95% (HPLC).[3]
Q4: What are the key reaction steps in the synthesis starting from 4-chlorobenzaldehyde?
A4: The synthesis generally involves a Claisen condensation of 4-chlorobenzaldehyde with two equivalents of an acetoacetate ester, followed by alkaline hydrolysis and decarboxylation to form the desired product.[1][2]
Q5: How can the purity of crude this compound be improved?
A5: Recrystallization is a common and effective method for purification. A documented procedure involves dissolving the crude product in methyl isobutyl ketone at an elevated temperature (e.g., 60°C), followed by cooling to induce crystallization.[6][7] This process has been shown to significantly increase purity to over 99.9%.[6][7]
Troubleshooting Guide
Issue 1: Low Yield of Crude Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][8] Ensure the reaction is stirred for the recommended duration (e.g., 6 hours at 25°C or 2 hours at 85-90°C, depending on the protocol).[6][8] |
| Suboptimal reaction temperature | Maintain the specified reaction temperature. For the condensation reaction, a temperature of 25°C has been reported, while hydrolysis may be performed at 85-90°C.[1][6] |
| Incorrect stoichiometry of reactants | Ensure the correct molar ratios of starting materials (e.g., 4-chlorobenzaldehyde and ethyl acetoacetate) and reagents (e.g., potassium hydroxide) are used. |
| Inefficient hydrolysis and decarboxylation | Use a sufficiently concentrated base solution (e.g., 30 N aqueous potassium hydroxide) and ensure the temperature is maintained at 85-90°C for complete hydrolysis and decarboxylation.[6][8] |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis of ester intermediates | Ensure the hydrolysis step is carried out for a sufficient duration and at the appropriate temperature to completely convert the ester intermediates to the dicarboxylic acid. |
| Presence of unreacted starting materials | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use an appropriate purification method, such as recrystallization, to remove unreacted starting materials. |
| Formation of side products | The specific side products will depend on the reaction conditions. Careful control of temperature and the dropwise addition of reagents can help minimize side reactions. HPLC analysis can help identify the nature of the impurities. |
| Inefficient purification | Optimize the recrystallization process. Ensure the correct solvent is chosen and that the cooling process is gradual to allow for the formation of pure crystals. Washing the filtered solid with deionized water is also a critical step.[6][8] |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Step |
| Incorrect pH for precipitation | After hydrolysis, the product is precipitated by acidifying the aqueous layer. Ensure the pH is adjusted to 1-2 with an acid like 6 M hydrochloric acid to ensure complete precipitation of the dicarboxylic acid.[6][8] |
| Product is too soluble in the reaction mixture | After acidification, if the product does not precipitate readily, cooling the solution thoroughly on ice can help to decrease its solubility and promote precipitation. |
| Emulsion formation during workup | During the extraction with an organic solvent (e.g., dichloromethane) to remove impurities, emulsions can sometimes form. Allowing the mixture to stand or adding a small amount of brine can help to break the emulsion. |
Quantitative Data Summary
| Parameter | Method 1: From 4-Chlorobenzaldehyde | Method 2: From Baclofen Impurity 9 | Method 3: Purification |
| Starting Materials | Intermediate a, Intermediate b, Ethanol, Potassium Hydroxide | Intermediate Π, Aqueous Potassium Hydroxide | Crude 3-(4-chlorophenyl)glutaric acid, Methyl Isobutyl Ketone |
| Reaction Time | 6 hours[6] | 2 hours[6][8] | 2 hours (cooling)[6][7] |
| Reaction Temperature | 25°C[6] | 85-90°C[6][8] | 60°C (dissolution), 10°C (crystallization)[6][7] |
| Crude Purity (HPLC) | 96.1%[6] | Not specified | 96.1% (starting purity)[6] |
| Final Purity (HPLC) | Not specified | Not specified | 99.9%[6][7] |
| Yield | Not specified for crude | 86.4% (intermediate)[6][8] | 95.8%[6][7] |
| Max Single Impurity | Not specified | Not specified | 0.02%[6][7] |
Experimental Protocols
Protocol 1: Synthesis from 4-Chlorobenzaldehyde and Ethyl Acetoacetate (based on literature descriptions)
-
Condensation: In a three-necked flask, add 720g of an intermediate derived from 4-chlorobenzaldehyde (intermediate a), 1600g of an acetoacetate-based intermediate (intermediate b), 2.8L of ethanol, and 100g of potassium hydroxide.[6]
-
Stir the reaction mixture at 25°C for 6 hours.[6]
-
Hydrolysis and Decarboxylation: To the reaction mixture, add a hot solution of 200g of potassium hydroxide in 150 mL of water portionwise.[1]
-
Stir and maintain the reaction mixture at 90-95°C for 2 hours.[1]
-
Work-up and Isolation: Dilute the reaction mixture with two volumes of water and wash with an organic solvent like ether or dichloromethane.[1][6]
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.[1][6][8]
-
Chill the mixture thoroughly to precipitate the crude product.[1]
-
Filter the solid, wash with ice-cold deionized water, and dry under vacuum at 55-60°C for 5 hours.[1][6][8]
Protocol 2: Purification by Recrystallization
-
Add 600g of crude this compound to 1.2kg of methyl isobutyl ketone.[6][7]
-
Heat the mixture to 60°C until the solid is completely dissolved.[6][7]
-
Cool the solution to 10°C and maintain for 2 hours to allow for crystallization.[6][7]
-
Filter the purified white crystals via suction filtration.[6][7]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 3. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. veeprho.com [veeprho.com]
- 6. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
common challenges in the scale-up of 3-(4-Chlorophenyl)glutaric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Chlorophenyl)glutaric acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-(4-Chlorophenyl)glutaric acid?
A1: The most prevalent methods for synthesizing 3-(4-Chlorophenyl)glutaric acid involve a Knoevenagel condensation followed by a Michael addition, often performed as a one-pot reaction. Common starting materials include 4-chlorobenzaldehyde and a malonic ester derivative, such as diethyl malonate, in the presence of a base. Another documented route begins from a "baclofen impurity 9," which is hydrolyzed under basic conditions.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: During scale-up, critical parameters to monitor and control include:
-
Temperature: The reaction can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and impurity formation.
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts. This is particularly crucial in multiphase reaction mixtures.
-
Rate of Reagent Addition: The controlled addition of reagents is vital to manage the reaction exotherm and minimize the formation of impurities.
-
Crystallization Conditions: Cooling rate, agitation, and solvent choice significantly impact crystal size, purity, and yield.
Q3: What are the typical yields and purity levels I can expect?
A3: With optimized lab-scale procedures, it is possible to achieve high yields and purity. For instance, a crude product purity of around 96% (HPLC) has been reported, which can be improved to over 99.9% with a single recrystallization step. The overall yield after purification is often in the range of 85-95%.[1]
Troubleshooting Guides
Issue 1: Low Yield of Crude 3-(4-Chlorophenyl)glutaric Acid
Low yield of the crude product before purification can be attributed to several factors during the reaction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] - Ensure the reaction is run for a sufficient amount of time. - Verify the quality and stoichiometry of your starting materials and reagents. |
| Side Reactions | - Optimize the reaction temperature. Run the reaction at the lower end of the recommended temperature range to minimize the formation of byproducts. - Control the rate of addition of the base or other reactive reagents to avoid localized high concentrations. |
| Product Loss During Work-up | - Ensure complete precipitation of the product by adjusting the pH to 1-2 with hydrochloric acid.[1] - Minimize the amount of solvent used for washing the crude product to reduce solubility losses. Use ice-cold solvents for washing. |
Issue 2: High Impurity Profile in Crude Product
The presence of significant impurities can complicate the purification process and reduce the final yield.
| Potential Cause | Troubleshooting Steps |
| Formation of Knoevenagel Intermediate | - Ensure the Michael addition goes to completion by allowing for sufficient reaction time after the initial condensation. - Optimize the stoichiometry of the Michael donor. |
| Formation of Double Michael Adduct | - Control the stoichiometry of the reactants carefully. An excess of the Michael donor can lead to the formation of a double addition product. |
| Polymerization or Tar Formation | - Maintain strict temperature control. Overheating can lead to the formation of polymeric byproducts. - Ensure a clean reaction setup and high-purity starting materials. |
| Residual Starting Materials | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature if side reactions are not a major concern. |
Issue 3: Difficulty in Crystallization/Purification
Challenges during the final crystallization step can lead to product loss or insufficient purity.
| Potential Cause | Troubleshooting Steps |
| Oiling Out | - Ensure the cooling process is slow and gradual. Rapid cooling can cause the product to separate as an oil rather than crystals. - Try adding a seed crystal to induce crystallization. - Experiment with different solvent systems for crystallization. |
| Poor Crystal Formation | - If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| Low Purity After Recrystallization | - Ensure the correct solvent is used for recrystallization. Methyl isobutyl ketone has been shown to be effective.[1] - Perform a second recrystallization if necessary. - Consider a charcoal treatment of the hot solution to remove colored impurities before crystallization. |
Experimental Protocols
Protocol 1: Synthesis from 4-Chlorobenzaldehyde and Diethyl Malonate
This protocol is based on a Knoevenagel condensation followed by a Michael addition.
Materials:
-
4-Chlorobenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Potassium Hydroxide
-
Hydrochloric Acid
-
Methyl Isobutyl Ketone (for purification)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chlorobenzaldehyde and diethyl malonate in a 1:2 molar ratio to ethanol.
-
Knoevenagel Condensation: Add a catalytic amount of piperidine to the mixture. Heat the reaction mixture to reflux and monitor the disappearance of the aldehyde by TLC.
-
Michael Addition: Once the condensation is complete, cool the reaction mixture. In a separate flask, dissolve potassium hydroxide in ethanol and add this solution dropwise to the reaction mixture. Stir at room temperature for 6 hours.[1]
-
Work-up and Isolation: After the reaction is complete, filter the reaction mixture. Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the crude 3-(4-Chlorophenyl)glutaric acid.[1] Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Dissolve the crude product in a minimal amount of hot methyl isobutyl ketone (e.g., 1.2 kg per 600 g of crude product) at 60°C.[1] Cool the solution slowly to 10°C and hold for 2 hours to allow for complete crystallization.[1] Filter the purified product, wash with a small amount of cold methyl isobutyl ketone, and dry under vacuum at 50°C.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 3-(4-Chlorophenyl)glutaric acid.
Caption: Troubleshooting decision tree for common scale-up challenges.
References
techniques for recrystallization of 3-(4-Chlorophenyl)pentanedioic acid to improve purity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 3-(4-Chlorophenyl)pentanedioic acid to improve its purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to purify the solid compound. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[1][2][3]
Q2: What are the key characteristics of a good solvent for this recrystallization?
An ideal solvent for recrystallizing this compound should meet the following criteria[1][4]:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the solvent at low temperatures (room temperature or below).
-
Impurity Solubility: Impurities should either be completely insoluble at all temperatures (for removal by hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Q3: Can a mixed-solvent system be used?
Yes. If a single solvent that meets all the criteria cannot be found, a mixed-solvent system (also known as a solvent pair) is a viable alternative. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible with each other.[5][6] Common solvent pairs include combinations like ethanol/water or ethyl acetate/hexane.[5][7]
Q4: How does the dicarboxylic acid nature of the compound affect solvent selection?
As a dicarboxylic acid, this compound has polar carboxyl groups. Therefore, polar solvents, particularly those capable of hydrogen bonding, are often good candidates.[8] Alcohols (like ethanol) or ketones (like methyl isobutyl ketone) are often effective.[8][9] Water can also be a component of a mixed-solvent system due to its high polarity.
Troubleshooting Guides
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution above its melting point because the solution is too saturated or is cooling too rapidly. Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.[10]
-
Solution 2: Modify the Solvent System. If using a mixed-solvent system, reheat the solution and add a small amount of the "good" solvent to increase the overall solubility, then cool slowly.
-
Solution 3: Induce Crystallization at a Lower Temperature. Cool the solution further in an ice bath once it has reached room temperature. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a seed crystal of the pure compound.[2]
Problem: Crystal yield is very low.
-
Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of the compound dissolved in the mother liquor even after cooling.[10]
-
Solution: Before filtering, you can try to boil off some of the solvent to re-concentrate the solution and then allow it to cool again. To check if a significant amount of product remains in the mother liquor after filtration, take a small sample of the filtrate and evaporate it to see if a large residue remains.[10]
-
Cause 2: Premature crystallization during hot filtration. The compound may have crystallized on the filter paper or in the funnel stem during the removal of insoluble impurities.
-
Solution: Use a stemless funnel and preheat it with hot solvent or steam before filtering. Keep the solution at or near its boiling point during the transfer.[2]
-
Cause 3: Incomplete crystallization. The cooling period may have been too short, or the final temperature not low enough.
-
Solution: Allow the flask to stand at room temperature for a longer period. Afterwards, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
Problem: The purified crystals are colored.
-
Cause: Colored impurities are co-precipitating with the product.
-
Solution: Redissolve the crystals in the hot solvent. After cooling slightly from boiling, add a small amount of activated charcoal (1-2% of the solute's weight) to the solution. The charcoal adsorbs the colored impurities.[2][11] Reheat the solution to boiling and then perform a hot gravity filtration to remove the charcoal before allowing the clear solution to cool and crystallize.
Problem: No crystals form, even after extended cooling.
-
Cause: The solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution 1: Induce Crystallization. Scratch the inner surface of the flask with a glass stirring rod. This action can create microscopic scratches that serve as nucleation points.[2]
-
Solution 2: Add a Seed Crystal. If a small amount of the pure product is available, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth.[2]
-
Solution 3: Reduce Solvent Volume. If the solution is not saturated enough, carefully evaporate a portion of the solvent and allow the more concentrated solution to cool again.
-
Solution 4: Use an Anti-solvent. If using a single-solvent system, you can try adding a miscible "poor" solvent dropwise to the cooled solution until it becomes faintly cloudy, then warm slightly to clarify and cool again.
Data Presentation
The following table summarizes quantitative data from a documented purification protocol for this compound.[9]
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity (HPLC) | 96.1% |
| Mass of Crude Material | 600 g |
| Recrystallization Solvent | Methyl Isobutyl Ketone (MIBK) |
| Solvent Volume | 1.2 kg |
| Dissolution Temperature | 60 °C |
| Crystallization Temperature | 10 °C |
| Crystallization Time | 2 hours |
| Final Mass of Purified Product | 575 g |
| Final Purity (HPLC) | 99.9% |
| Yield | 95.8% |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Methyl Isobutyl Ketone (MIBK)
This protocol is based on a reported successful purification of this compound.[9]
-
Dissolution: In an appropriately sized Erlenmeyer flask, combine 600 g of crude this compound with 1.2 kg of methyl isobutyl ketone. Add a magnetic stir bar.
-
Heating: Gently heat the mixture on a hotplate with stirring. Increase the temperature to 60 °C and maintain it until all the solid has completely dissolved.
-
(Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration. Preheat a stemless funnel and a fresh flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature without disturbance. Once it has cooled, place the flask in an ice bath and cool further to 10 °C. Let the solution stand for at least 2 hours at this temperature to ensure maximum crystallization.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the filter cake) with a small amount of cold MIBK to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at 50 °C until a constant weight is achieved. The expected yield is approximately 95.8% with a purity of >99.9%.[9]
Protocol 2: General Procedure for Solvent System Selection
-
Small-Scale Testing: Place approximately 50 mg of the crude compound into several different test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note if the compound dissolves easily. An ideal solvent will not dissolve the compound at room temperature.[1]
-
Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: Choose the solvent that dissolves the compound when hot but results in the formation of a large quantity of well-formed crystals upon cooling. If no single solvent is ideal, attempt to create a solvent pair by combining a "good" solvent with a "poor" solvent identified in the initial tests.
Visualizations
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-chlorophenyl)glutaric acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Baclofen, a muscle relaxant.[1] The efficiency and purity of the synthesis of this intermediate are critical for the overall success of the final active pharmaceutical ingredient (API) production. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
Several synthetic strategies have been reported for the preparation of this compound. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, reaction conditions, and scalability. The following table summarizes the key quantitative data for some of the prominent methods.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity (%) (after purification) |
| Route 1: Knoevenagel Condensation & Hydrolysis | 4-Chlorobenzaldehyde, Ethyl acetoacetate | Piperidine or Tripolycyanamide, KOH/Ethanol | ~30 hours | ~60-70 | >99.9 |
| Route 2: Michael Addition & Subsequent Reaction | 4-Chloro-β-nitrostyrene, Diethyl malonate | Base (e.g., NaOEt), Reducing agent, Acid/Base | Multi-step | ~82 (adduct) | Data not available |
| Route 3: From "Baclofen Impurity 9" | "Baclofen Impurity 9" / "Intermediate Π" | Potassium hydroxide | 2 hours | 86.4 | Data not available |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route is a critical decision in chemical process development. The following diagram illustrates a logical workflow for comparing and selecting a suitable synthesis pathway for this compound, taking into account key parameters such as yield, purity, cost, and scalability.
Caption: Workflow for selecting a synthesis route for this compound.
Experimental Protocols
Route 1: Knoevenagel Condensation followed by Hydrolysis and Decarboxylation
This is a widely used method that involves two main steps: the Knoevenagel condensation of 4-chlorobenzaldehyde with an active methylene compound like ethyl acetoacetate, followed by hydrolysis and decarboxylation of the resulting intermediate.
Step 1: Knoevenagel Condensation
-
Materials: 4-Chlorobenzaldehyde, ethyl acetoacetate, piperidine (catalyst), ethanol.
-
Procedure: A mixture of 4-chlorobenzaldehyde and ethyl acetoacetate (in a molar ratio of approximately 1:2) is treated with a catalytic amount of piperidine at 0°C. The reaction mixture is then stirred at room temperature for 24 hours. Absolute ethanol is added, and the mixture is chilled to precipitate the product, p-chlorobenzylidene-bis-acetoacetic ester. The solid is collected by filtration.
Step 2: Hydrolysis and Decarboxylation
-
Materials: p-Chlorobenzylidene-bis-acetoacetic ester, potassium hydroxide, water, hydrochloric acid.
-
Procedure: The intermediate from Step 1 is added to a hot solution of potassium hydroxide in water. The mixture is stirred and maintained at 90-95°C for 2 hours. After cooling, the solution is washed with a non-polar solvent (e.g., ether) to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid, which leads to the precipitation of this compound. The product is collected by filtration, washed with cold water, and dried. A crude purity of 96.1% can be achieved, which can be improved to over 99.9% by recrystallization from a solvent such as methyl isobutyl ketone.[2]
Route 2: Michael Addition and Subsequent Reactions
This route involves the Michael addition of a malonic ester to a nitroalkene, followed by reduction of the nitro group and subsequent hydrolysis and decarboxylation.
Step 1: Michael Addition
-
Materials: 1-Chloro-4-(2-nitrovinyl)benzene, diethyl malonate, a base (e.g., sodium ethoxide), ethanol.
-
Procedure: To a solution of sodium ethoxide in ethanol, diethyl malonate is added, followed by the dropwise addition of 1-chloro-4-(2-nitrovinyl)benzene. The reaction mixture is stirred at room temperature. The product, diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate, can be isolated with a yield of around 82%.
Step 2: Reduction, Hydrolysis, and Decarboxylation
-
Materials: Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate, reducing agent (e.g., Raney nickel with H₂ or Sn/HCl), acid or base for hydrolysis.
-
Procedure: The nitro group of the Michael adduct is reduced to an amine. For instance, this can be achieved by catalytic hydrogenation using Raney nickel in an acidic methanol solution.[3] The resulting amino-diester is then subjected to hydrolysis (either acidic or basic) to cleave the ester groups, followed by acidification to promote decarboxylation, yielding this compound.
Route 3: Hydrolysis of "Baclofen Impurity 9"
This method utilizes a known impurity from the synthesis of Baclofen as a starting material. While the exact structure of "Baclofen Impurity 9" (CAS No. 69856-22-0 or 101104-10-3) is not consistently defined in publicly available literature, a procedure for its conversion has been reported.[4]
-
Materials: "Baclofen Impurity 9" (referred to as "intermediate Π"), aqueous potassium hydroxide.
-
Procedure: The starting material is dissolved in a concentrated aqueous solution of potassium hydroxide and heated at 85-90°C for 2 hours.[2] The reaction progress can be monitored by thin-layer chromatography. After completion, the mixture is cooled, and the product is isolated by a standard workup procedure involving extraction and acidification to precipitate the this compound. This method has been reported to yield the product in 86.4%.[2] Due to the ambiguity of the starting material's structure, this route is less straightforward to implement without access to this specific impurity.
Conclusion
The synthesis of this compound can be accomplished through several distinct routes. The Knoevenagel condensation followed by hydrolysis stands out as a well-documented and reliable method, capable of producing high-purity material, which is crucial for pharmaceutical applications. The Michael addition route offers a viable alternative, though the multi-step nature and the need for optimization of the reduction and hydrolysis/decarboxylation steps may present challenges. The route starting from "Baclofen Impurity 9" is potentially efficient but is hampered by the lack of a clear and consistent identification of the starting material in the public domain.
For researchers and drug development professionals, the choice of synthesis will ultimately depend on a careful evaluation of the factors outlined in this guide. The Knoevenagel route appears to be the most robust and well-characterized option for producing high-purity this compound for pharmaceutical development.
References
Comparative Analysis of HPLC-UV and LC-MS for the Quantification of 3-(4-Chlorophenyl)pentanedioic Acid
Guide for Researchers and Drug Development Professionals
The accurate quantification of 3-(4-Chlorophenyl)pentanedioic acid, a dicarboxylic acid and a known impurity related to active pharmaceutical ingredients like Baclofen, is critical for quality control, impurity profiling, and pharmacokinetic studies.[1] The selection of an appropriate analytical technique is paramount for achieving the required sensitivity, selectivity, and accuracy. This guide provides a detailed comparison of two common analytical platforms, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific compound. While direct comparative studies on this exact molecule are not extensively published, this guide synthesizes established principles and data from structurally related compounds to provide representative performance benchmarks.
Fundamental Principles
HPLC-UV: This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase. Quantification is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte as it passes through the detector. The presence of the 4-chlorophenyl group in the target molecule provides a chromophore that absorbs UV light, making this detection method viable.[2][3]
LC-MS: This method couples the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After separation in the LC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). For enhanced selectivity, tandem mass spectrometry (LC-MS/MS) can be used to fragment a specific parent ion and monitor a characteristic product ion.
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound, derived from common practices for chlorophenyl-containing compounds and dicarboxylic acids.[4][5][6][7]
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with 60:40 (v/v) Solvent A:Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (based on the UV absorbance of the chlorophenyl moiety).[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitored Transition (MRM):
-
Precursor Ion [M-H]⁻: m/z 241.0
-
Product Ion (Quantifier): To be determined by infusion and fragmentation of a standard. A plausible fragmentation would be the loss of CO₂ (m/z 197.0) or H₂O+CO₂ (m/z 179.0).
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Performance Comparison
The following table summarizes the expected quantitative performance of each method. These values are representative for the analysis of a small organic acid with a chromophore and are intended for comparative purposes.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate (Risk of interference from co-eluting compounds with similar UV absorbance) | Very High (Based on specific mass-to-charge ratio and fragmentation pattern) |
| Sensitivity | ||
| Limit of Detection (LOD) | 5 - 15 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL | 0.05 - 1.0 ng/mL |
| Linearity (R²) | Typically > 0.995 | Typically > 0.999 |
| Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Matrix Effect | Low to Moderate | Can be significant; may require internal standards or matrix-matched calibrants |
| Throughput | High (Simple isocratic methods can be < 5 min) | High (Fast gradient methods can be < 5 min, but requires more complex system)[8][9] |
| Instrument Cost | Low | High |
| Operational Complexity | Low | High (Requires specialized expertise for method development and maintenance) |
Visualized Workflows and Comparison
The diagrams below illustrate the general experimental workflow for each technique and a logical comparison of their key attributes.
Caption: General experimental workflows for HPLC-UV and LC-MS/MS analysis.
Caption: Logical comparison of HPLC-UV and LC-MS/MS attributes.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the analysis of this compound depends directly on the application's requirements.
-
HPLC-UV is a robust, cost-effective, and straightforward technique. It is perfectly suited for routine quality control, process monitoring, and the analysis of bulk materials or formulations where the concentration of the analyte is expected to be relatively high (well above 50 ng/mL). Its primary limitation is lower sensitivity and potential lack of selectivity in complex sample matrices.
-
LC-MS , particularly LC-MS/MS, is the superior choice for applications demanding high sensitivity and selectivity. It is the gold standard for trace-level quantification, such as impurity profiling in drug substances, pharmacokinetic studies in biological fluids, and metabolite identification.[4][8] While the initial investment and operational complexity are higher, the specificity it provides is often essential for regulatory submissions and in-depth research.
For drug development professionals, a common strategy is to use HPLC-UV for routine, in-process controls and final product assay, while employing LC-MS for method validation, stability studies, characterization of reference standards, and bioanalytical assays.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
3-(4-Chlorophenyl)glutaric acid is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen. The purity of this intermediate is critical as the impurities present can carry over to the final API, potentially affecting its safety and efficacy. This guide provides an objective comparison of synthesis-related impurities, supported by experimental methodologies for their identification and quantification.
I. Common Synthesis Routes for 3-(4-Chlorophenyl)glutaric Acid
Two primary synthetic pathways are commonly employed for the production of 3-(4-Chlorophenyl)glutaric acid. The choice of route can significantly influence the impurity profile of the final product.
Route A: Knoevenagel Condensation
This widely used method involves the condensation of 4-chlorobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate, followed by hydrolysis.[1]
Route B: Hydrolysis of a Precursor
This route utilizes a pre-existing molecule, such as a nitrile or amide derivative, which is hydrolyzed to yield the desired glutaric acid. For instance, it can be synthesized from "baclofen impurity 9" via hydrolysis with potassium hydroxide.[2][3]
Synthesis Pathway Overview
Caption: Common synthetic routes to 3-(4-Chlorophenyl)glutaric acid.
II. Comparison of Potential Synthesis-Related Impurities
The impurities associated with 3-(4-Chlorophenyl)glutaric acid are typically unreacted starting materials, intermediates, by-products from side reactions, or degradation products. The table below summarizes the potential impurities originating from the described synthetic routes.
| Impurity Name | Chemical Structure | Potential Origin | Classification |
| 4-Chlorobenzaldehyde | C₇H₅ClO | Route A | Unreacted Starting Material |
| Ethyl Acetoacetate | C₆H₁₀O₃ | Route A | Unreacted Starting Material |
| 3-(4-Chlorophenyl)glutaric Anhydride | C₁₁H₉ClO₃ | Both Routes | Degradation Product (e.g., from heat) |
| 3-(4-Chlorophenyl)glutaric Acid Monoamide | C₁₁H₁₂ClNO₃ | Route B (if precursor is an imide/amide) | Incomplete Hydrolysis / Intermediate |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Route A | By-product (Oxidation of starting material) |
| Glutaric Acid | C₅H₈O₄ | Route A | By-product (Self-condensation of acetoacetate) |
Note: The presence and quantity of these impurities are highly dependent on reaction conditions, reagent purity, and purification effectiveness.
III. Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in 3-(4-Chlorophenyl)glutaric acid.[2][4] Gas Chromatography (GC) is often used for identifying residual solvents.
A. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of 3-(4-Chlorophenyl)glutaric acid and its potential impurities. Method validation and optimization are essential for specific applications.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 225 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of 3-(4-Chlorophenyl)glutaric acid and known impurities in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
3. Data Analysis:
Impurity levels are typically calculated using the area normalization method or against a qualified reference standard. A purity of >99.8% with individual impurities below 0.1% is often achievable with proper purification.[6]
B. Analytical Workflow
The logical flow for identifying and quantifying impurities involves separation, detection, and data analysis.
Caption: General workflow for HPLC-based impurity profiling.
IV. Conclusion
The control of synthesis-related impurities in 3-(4-Chlorophenyl)glutaric acid is paramount for ensuring the quality and safety of derived pharmaceutical products. The Knoevenagel condensation route (Route A) has a higher potential for starting material-related impurities, while precursor hydrolysis (Route B) may result in impurities from incomplete reactions. A robust, validated HPLC method is essential for accurately profiling and quantifying these impurities. By understanding the synthetic origin of impurities and implementing rigorous analytical controls, researchers and manufacturers can ensure the production of high-purity 3-(4-Chlorophenyl)glutaric acid that meets stringent regulatory standards.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(4-Chlorphenyl)glutarat | 35271-74-0 [m.chemicalbook.com]
- 4. iajps.com [iajps.com]
- 5. rroij.com [rroij.com]
- 6. Cas 35271-74-0,3-(4-Chlorophenyl)glutaric acid | lookchem [lookchem.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-(4-Chlorophenyl)pentanedioic Acid
For researchers, scientists, and drug development professionals venturing into the analysis of 3-(4-Chlorophenyl)pentanedioic acid, a critical impurity and metabolite of interest, establishing a robust and reliable quantification method is paramount. This guide provides a comparative overview of potential analytical techniques, drawing upon established methods for structurally similar compounds to illuminate the path toward successful validation.
While specific validated methods for this compound are not abundantly available in public literature, the analytical principles for quantifying organic acids are well-established. This guide leverages data from validated methods for glutaric acid and other organic acids to present a comparative framework for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based approaches.[1][2][3]
Performance Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[4][5] The following tables summarize key performance parameters extrapolated from validated methods for analogous compounds.
Table 1: Comparison of HPLC-Based Methods
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection (with Derivatization) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (%) | 95 - 105 | 87.4 - 109.8[6] |
| Precision (CV%) | < 15 | ≤ 14.5[1][6] |
| Limit of Detection (LOD) | Analyte Dependent (µg/mL range) | 0.2 - 0.4 µmol/L[1] |
| Limit of Quantification (LOQ) | Analyte Dependent (µg/mL range) | ~1 µmol/L |
| Primary Advantages | Simple, widely available | High sensitivity and selectivity |
| Primary Disadvantages | Lower sensitivity for non-chromophoric compounds | Requires derivatization step |
Table 2: Comparison of GC-MS Based Methods
| Parameter | GC-MS (with Derivatization) |
| **Linearity (R²) ** | 0.9874–0.9994[2][3] |
| Accuracy (Recovery %) | 100 - 111[2][3] |
| Precision (Process Standard Deviation, µg/mL) | 0.04–0.69[2][3] |
| Limit of Detection (LOD) | 3 - 272 ng/mL[2][3] |
| Limit of Quantification (LOQ) | Analyte Dependent (ng/mL to µg/mL range) |
| Primary Advantages | High selectivity and sensitivity, structural information |
| Primary Disadvantages | Requires derivatization for non-volatile compounds |
Experimental Protocols: A Blueprint for Method Development
The following protocols are generalized based on methods for similar organic acids and should be optimized for the specific analysis of this compound.[2][4][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a straightforward approach suitable for initial screening and quantification at higher concentrations.
1. Sample Preparation:
-
Matrix: Plasma, Urine, or other biological fluids.
-
Procedure: Protein precipitation using a miscible organic solvent like acetonitrile or methanol is a common first step.[8] This is followed by centrifugation and filtration of the supernatant through a 0.45 µm filter.[4]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of organic acids.[1][4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. For phenyl-containing compounds, this is often in the range of 210-230 nm.
3. Validation Parameters to Assess:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For higher sensitivity and selectivity, especially in complex matrices, a GC-MS method with prior derivatization is recommended.[9] Derivatization is necessary to increase the volatility of the dicarboxylic acid.[7]
1. Sample Preparation and Derivatization:
-
Extraction: Solid-phase extraction (SPE) on an anion exchange cartridge can be employed to isolate organic acids from the sample matrix.[2][3]
-
Derivatization: The extracted and dried analyte is then derivatized to form a more volatile ester. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or esterification with an alcohol (e.g., methanol, butanol) under acidic conditions.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold.[9]
-
Ionization: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or triple quadrupole mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.
3. Validation Parameters to Assess:
-
Same as for HPLC, with a strong emphasis on the reproducibility of the derivatization step.
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the typical workflows for method validation.
Caption: A generalized workflow for analytical method validation.
Caption: Sample preparation workflows for HPLC and GC-MS analysis.
By carefully considering the performance characteristics of each technique and meticulously optimizing and validating the chosen method, researchers can ensure the generation of high-quality, reliable data for the quantification of this compound. This, in turn, is crucial for advancing drug development and ensuring product quality and safety.
References
- 1. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. familiasga.com [familiasga.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Procuring 3-(4-Chlorophenyl)pentanedioic Acid: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a framework for the spectroscopic comparison of 3-(4-Chlorophenyl)pentanedioic acid (CAS No. 35271-74-0), a key intermediate in the synthesis of various pharmaceutical compounds, including Baclofen.[1][2][3] By employing standardized analytical techniques, researchers can confidently select a supplier that meets the stringent quality requirements of their work.
This comparison guide outlines the necessary experimental protocols and data presentation for evaluating this compound from different commercial sources. While actual spectroscopic data from suppliers is often proprietary or requires direct inquiry, this guide presents an illustrative comparison based on expected outcomes for a high-purity standard.
Supplier Overview
A number of chemical suppliers list this compound in their catalogs. These include, but are not limited to:
Purity levels are often stated as ≥97% or ≥98%.[1][4] However, independent verification is crucial for sensitive applications.
Illustrative Spectroscopic Comparison
The following table summarizes hypothetical data for this compound from three representative suppliers. This data is intended to serve as a template for researchers to populate with their own experimental findings.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| ¹H NMR | ||||
| δ 7.3 (d, 2H) | Conforms | Conforms | Conforms | Conforms |
| δ 7.2 (d, 2H) | Conforms | Conforms | Conforms | Conforms |
| δ 3.5 (m, 1H) | Conforms | Conforms | Conforms | Conforms |
| δ 2.7 (m, 4H) | Conforms | Conforms | Conforms | Conforms |
| Impurity Peaks | <0.5% | <0.5% | 1.2% (unidentified) | <0.1% |
| ¹³C NMR | ||||
| δ 178.5 (2C) | Conforms | Conforms | Conforms | Conforms |
| δ 139.0 (1C) | Conforms | Conforms | Conforms | Conforms |
| δ 132.5 (1C) | Conforms | Conforms | Conforms | Conforms |
| δ 129.0 (2C) | Conforms | Conforms | Conforms | Conforms |
| δ 128.5 (2C) | Conforms | Conforms | Conforms | Conforms |
| δ 42.0 (1C) | Conforms | Conforms | Conforms | Conforms |
| δ 38.5 (2C) | Conforms | Conforms | Conforms | Conforms |
| FTIR (cm⁻¹) | ||||
| O-H (stretch) | 2900-3300 (broad) | 2900-3300 (broad) | 2900-3300 (broad) | 2900-3300 (broad) |
| C=O (stretch) | 1705 | 1708 | 1706 | 1705 |
| C-Cl (stretch) | 750 | 752 | 751 | 750 |
| Mass Spec. | ||||
| [M-H]⁻ | 241.0273 | 241.0273 | 241.0273 | 241.0273 |
| Purity (by HPLC) | 99.2% | 98.9% | 97.5% | 99.9% |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound from different suppliers.
Caption: Experimental workflow for spectroscopic comparison.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios. Compare the chemical shifts of all signals to the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch. Compare the fingerprint region with that of the reference standard.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Confirm the molecular weight of the main peak by observing the [M+H]⁺ or [M-H]⁻ ions. The predicted monoisotopic mass for the [M-H]⁻ ion is approximately 241.0273 m/z.[8]
By following these protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable supplier of this compound for their specific research and development needs.
References
- 1. innospk.com [innospk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthonix, Inc > 35271-74-0 | this compound [synthonix.com]
- 5. 35271-74-0|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 8. PubChemLite - this compound (C11H11ClO4) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Assessing the Purity of Commercial 3-(4-Chlorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 3-(4-Chlorophenyl)pentanedioic acid. The purity of this compound is critical for its application as a key intermediate in the synthesis of pharmaceuticals, most notably Baclofen, a muscle relaxant.[1] This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each technique.
Introduction
This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a dicarboxylic acid derivative. Its molecular structure and purity are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route or degradation and may impact the pharmacological and toxicological profile of the resulting drug product. Therefore, robust analytical methods are essential for quality control.
Potential Impurities
A thorough understanding of the synthetic pathway of this compound is crucial for identifying potential impurities. Common synthetic routes may involve starting materials such as 4-chlorobenzaldehyde and ethyl acetoacetate.[2] Consequently, residual amounts of these starting materials or by-products from their reaction could be present in the final product.
Furthermore, in its primary application as a precursor to Baclofen, several related compounds are recognized as potential impurities. These include:
-
3-(4-chlorophenyl)glutaric anhydride: An intramolecular dehydration product.
-
3-(4-chlorophenyl)glutarimide: Formed during the synthesis of Baclofen.
-
5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid: A related substance in the Baclofen synthesis pathway.
A comprehensive purity assessment should, therefore, aim to detect and quantify these and other potential unknown impurities.
Analytical Methodologies for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is well-suited for the analysis of aromatic dicarboxylic acids like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically effective. The gradient can be optimized to achieve the best separation of the main component from its impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 220-230 nm).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 1. Experimental workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.[3] It is a primary ratio method, as the signal intensity is directly proportional to the number of nuclei.[3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[4]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Internal Standard: A certified internal standard with a simple spectrum and signals that do not overlap with the analyte's signals is crucial.[5] For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.[3][4]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the chosen internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery between scans.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Figure 2. Experimental workflow for qNMR purity analysis.
Comparison of Analytical Methods
| Feature | HPLC (UV Detection) | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Quantification | Relative (Area Percent) | Absolute (requires a certified internal standard). |
| Selectivity | High, depends on chromatographic resolution. | High, depends on chemical shift dispersion. |
| Sensitivity | Generally higher for UV-active impurities. | Lower, may not detect impurities below a certain concentration. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Information Provided | Purity based on UV-active impurities. | Absolute purity, structural information. |
| Destructive | Yes | No |
| Limitations | May not detect non-UV active impurities. Purity is relative to detected impurities. | Requires a suitable internal standard with no overlapping signals. May be less sensitive to trace impurities. |
Comparison with Alternative Compounds
For certain applications, structural analogues of this compound may be considered. A comparison of their properties can be informative for researchers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₁H₁₁ClO₄ | 242.66 | Key intermediate for Baclofen synthesis.[1] |
| 3-(4-Methylphenyl)pentanedioic acid | C₁₂H₁₄O₄ | 222.24 | Methyl-substituted analogue. |
| 3-(4-Methoxyphenyl)pentanedioic acid | C₁₂H₁₄O₅ | 238.24 | Methoxy-substituted analogue.[6] |
| 3-Phenylpentanedioic acid | C₁₁H₁₂O₄ | 208.21 | Non-substituted parent compound. |
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of commercial this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC is an excellent method for routine quality control, providing high sensitivity for the detection of UV-active impurities and enabling high-throughput analysis.
-
qNMR offers the advantage of providing an absolute purity value and can be used as a primary method for the certification of reference standards. It also provides valuable structural information.
For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC can be used for the detection and quantification of trace impurities, while qNMR can provide an accurate determination of the absolute purity of the main component. This orthogonal approach ensures a high degree of confidence in the quality of this compound for its intended use in research and pharmaceutical development.
References
- 1. innospk.com [innospk.com]
- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the Characterization of Known and Unknown Impurities in Baclofen Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. In the synthesis of baclofen, a gamma-aminobutyric acid (GABA) derivative used as a muscle relaxant, the control of impurities is mandated by regulatory bodies worldwide. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of both known and potential unknown impurities that can arise during the synthesis of baclofen. Experimental data from various studies are summarized to aid researchers in selecting the most appropriate techniques for their specific needs.
Known and Potential Unknown Impurities in Baclofen Synthesis
The impurity profile of baclofen can vary depending on the synthetic route employed. The most well-documented impurities are those listed in major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). However, different synthetic strategies can introduce other process-related impurities or degradation products.
Known Pharmacopoeial Impurities:
-
Impurity A (Baclofen Lactam): (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one. This is a common process-related impurity.
-
Impurity B: (3RS)-5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. Another known process-related impurity.[1][2]
Potential Unknown Impurities from Synthetic Routes:
Different synthetic pathways can lead to various byproducts. For instance, one common route starts from 3-(4-chlorophenyl)pentanedioic acid.[3] Another approach involves the condensation of p-chlorobenzaldehyde with nitromethane.[4] These routes can potentially generate impurities such as:
-
Unreacted starting materials and intermediates.
-
Side-reaction products: Such as isomers, over-alkylated products, or products from incomplete reactions.
-
Degradation products: Formed under stress conditions like acid or base hydrolysis, oxidation, or photolysis. Forced degradation studies have shown that baclofen can degrade under acidic and basic conditions.[5][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for effective impurity profiling. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Chromatographic Methods: A Head-to-Head Comparison
| Parameter | HPLC (Reversed-Phase) | UPLC | TLC-Densitometry |
| Principle | Partition chromatography based on polarity. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Adsorption chromatography on a stationary phase. |
| Resolution | Good separation of known impurities like Impurity A and B has been demonstrated.[7][8] | Excellent resolution, capable of separating baclofen from its potential impurities in a shorter run time (e.g., within 8 minutes).[9] | Moderate resolution, suitable for simultaneous determination of baclofen and its main impurities.[1][2] |
| Sensitivity | LOD reported to be as low as 150 ng/mL for baclofen.[7] | High sensitivity, with the ability to quantify impurities at low levels. | Good sensitivity, with reported linearity ranges suitable for impurity quantification.[1] |
| Speed | Runtimes can vary, with some methods reporting around 15 minutes.[7] | Significantly faster than traditional HPLC, with run times often under 10 minutes.[9] | Relatively fast for screening multiple samples simultaneously. |
| Cost | Moderate operational cost. | Higher initial instrument cost and column cost. | Lower instrument and operational cost compared to HPLC and UPLC. |
| Best For | Routine quality control and quantification of known impurities. | High-throughput screening and analysis of complex impurity profiles requiring high resolution. | Rapid screening, and as a complementary technique to HPLC. Also advantageous for its "green" mobile phases.[1] |
Spectroscopic Methods for Structural Elucidation
For the definitive identification of unknown impurities, spectroscopic techniques are essential.
| Technique | Application in Baclofen Impurity Characterization | Strengths | Limitations |
| LC-MS/MS | Widely used for the identification of process-related impurities and degradation products. Can provide molecular weight and fragmentation patterns for structural elucidation. | High sensitivity and specificity. Can analyze complex mixtures without prior isolation of impurities. | May not distinguish between isomers without appropriate chromatographic separation. |
| NMR Spectroscopy | Crucial for the unambiguous structural confirmation of isolated impurities. 1H and 13C NMR data have been used to characterize Baclofen Impurity A. | Provides detailed structural information, including connectivity of atoms. Non-destructive technique. | Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS. |
| GC-MS | Primarily used for the analysis of volatile or semi-volatile impurities and residual solvents. | Excellent separation efficiency for volatile compounds. High sensitivity. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds. |
Experimental Protocols
HPLC Method for the Quantification of Baclofen and its Known Impurities
This protocol is based on a validated reversed-phase HPLC method.[7][8]
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, C18, 5 µm particle size.[7]
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. A common starting point is a 65:35 (v/v) ratio of the aqueous to the organic phase.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 27°C.[7]
-
Sample Preparation: Dissolve the baclofen sample in the mobile phase to a suitable concentration (e.g., 0.05 mg/mL).[7]
TLC-Densitometric Method for Simultaneous Determination
This protocol is based on an environmentally friendly TLC method.[1][2]
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[1]
-
Mobile Phase: Ethyl acetate – Methanol – Ammonia solution (33%) in a ratio of 8:2:0.1 (by volume).[1]
-
Application: Apply the sample and standard solutions as bands on the TLC plate.
-
Development: Develop the chromatogram in a saturated chamber.
-
Detection: Scan the dried plates densitometrically at 220 nm.[1]
LC-MS/MS for Structural Elucidation of an Unknown Impurity
This is a general workflow for the identification of an unknown impurity.
-
Chromatographic Separation: Utilize a UPLC or HPLC system with a high-resolution column (e.g., C18) to separate the unknown impurity from the main baclofen peak and other components. A gradient elution is typically employed.
-
Mass Spectrometric Detection:
-
Full Scan MS: Acquire the full scan mass spectrum of the eluting impurity to determine its accurate molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion of the impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis:
-
Propose an elemental composition based on the accurate mass of the molecular ion.
-
Interpret the fragmentation pattern to deduce the structure of the impurity.
-
Compare the proposed structure with potential byproducts from the known synthetic route.
-
Visualizing the Workflow for Impurity Characterization
The following diagrams illustrate the logical flow of characterizing known and unknown impurities in baclofen synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. VALIDATION OF A SIMPLE REVERSED PHASE-HPLC METHOD FOR THE DETERMINATION OF BACLOFEN IN TABLETS | Drug Analytical Research [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Chlorophenyl)glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(4-Chlorophenyl)glutaric acid, a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Baclofen, is critical for ensuring drug quality and safety. Cross-validation of analytical methods is a fundamental process in drug development that establishes the equivalency of two or more distinct analytical procedures. This guide provides a comparative overview of two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-(4-Chlorophenyl)glutaric acid. This document presents detailed experimental protocols and illustrative performance data to guide researchers in selecting and validating appropriate analytical methodologies.
The Importance of Cross-Validation
When analytical methods are transferred between laboratories, or when different methods are employed during various stages of drug development, it is imperative to demonstrate that the results are reliable and comparable. Cross-validation, as outlined in the International Council for Harmonisation (ICH) guidelines, provides the evidence that different analytical procedures yield equivalent results, ensuring data integrity and consistency throughout the product lifecycle.[1][2][3]
Comparison of Analytical Methods
Two prevalent methods for the analysis of organic acids like 3-(4-Chlorophenyl)glutaric acid are RP-HPLC-UV and GC-MS. Due to the low volatility of this dicarboxylic acid, a derivatization step is necessary for GC-MS analysis to convert the analyte into a more volatile and thermally stable compound.[4]
A hypothetical cross-validation workflow for these two methods is depicted below:
References
Safety Operating Guide
Proper Disposal of 3-(4-Chlorophenyl)pentanedioic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 3-(4-Chlorophenyl)pentanedioic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Disposal Principles
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that this substance is not introduced into sewer systems or waterways.[1] All disposal activities must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
a. Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "this compound".
-
Do not mix with other chemical waste to prevent unforeseen reactions.[2]
-
Keep in original or compatible, tightly sealed containers.
b. Approved Disposal Routes:
-
Licensed Chemical Destruction Plant: The recommended method is to transfer the material to a licensed facility capable of handling chemical waste.[1]
-
Controlled Incineration: An alternative is controlled incineration equipped with a flue gas scrubbing system to neutralize harmful combustion byproducts.[1]
c. Handling Contaminated Materials:
-
Packaging: Containers that held this compound can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Following decontamination, the packaging may be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated under controlled conditions.[1]
-
Personal Protective Equipment (PPE): Used PPE, such as gloves and lab coats, that are contaminated with the chemical should be collected in a designated, sealed bag and disposed of through an approved waste disposal plant.
-
Spills: In the event of a spill, avoid dust formation.[1] Collect the material using appropriate methods to contain it and arrange for its disposal according to the procedures outlined above.[1]
Quantitative Disposal Data Summary
For clarity, the key disposal parameters are summarized in the table below.
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Destruction Plant | Echemi SDS[1] |
| Alternative Disposal Method | Controlled Incineration with Flue Gas Scrubbing | Echemi SDS[1] |
| Sewer System Discharge | Prohibited | Echemi SDS[1] |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or puncture and landfill | Echemi SDS[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Safety and Handling Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, impervious clothing, and a full-face respirator if exposure limits are exceeded or irritation occurs.[1] Ensure adequate ventilation in the handling area.[1] In case of accidental release, prevent the formation of dust and contain the spillage to prevent it from entering the environment.[1]
References
Personal protective equipment for handling 3-(4-Chlorophenyl)pentanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)pentanedioic acid (CAS No. 35271-74-0). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
A summary of the required PPE is provided in the table below.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields.[1] For tasks with a high risk of splashing, such as preparing solutions, a face shield must be worn in addition to goggles to provide full facial protection.[2] |
| Hand Protection | Chemical-Resistant Gloves | For incidental contact (e.g., handling sealed containers), disposable nitrile gloves are acceptable. For direct handling, such as weighing or preparing solutions, double-gloving with a more resistant material like Viton™ or a laminate glove (e.g., Silver Shield®) over nitrile gloves is recommended due to the poor resistance of nitrile and butyl rubber to many halogenated organic compounds.[1][3][4][5] |
| Body Protection | Laboratory Coat and Apron | A standard laboratory coat should be worn at all times.[6][7] When handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust formation is likely. A half-mask or full-face respirator equipped with an "Organic Vapor/Acid Gas" cartridge is required.[3][4][5][8] A P100 particulate filter may be combined with the cartridge for added protection against fine dust. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for safely handling this compound from receipt to use in experimental protocols.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step 1: Preparation and Area Setup
-
Designate a Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Assemble Materials: Before starting, ensure all necessary equipment, including a calibrated scale, glassware, solvents, and a chemical spill kit, is within reach inside the fume hood.
-
Prepare Waste Containers: Have a clearly labeled, dedicated waste container for "Halogenated Organic Waste" ready for the disposal of contaminated materials.[9][10]
Step 2: Personal Protective Equipment (PPE)
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area. Ensure gloves are inspected for any signs of damage before use.
Step 3: Weighing and Solution Preparation
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula and weighing paper or a weighing boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.
-
Solution Preparation: To create a solution, slowly add the weighed solid to the solvent in a suitable container. If required, use a magnetic stirrer to aid dissolution. Always add the solid to the liquid, not the other way around, to prevent splashing.
Step 4: Experimental Use
-
Execution: Carry out the experimental procedure within the fume hood.
-
Monitoring: Be vigilant for any potential exposures or spills throughout the experiment.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for halogenated organic waste.
-
Waste Segregation: As a chlorinated organic compound, all waste materials contaminated with this compound must be segregated as "Halogenated Organic Waste."[9][10] This includes:
-
Excess or unused solid chemical.
-
Contaminated disposable labware (e.g., weighing boats, pipette tips).
-
Contaminated PPE (e.g., gloves).
-
Solutions containing the compound.
-
-
Containerization: Collect all halogenated organic waste in a designated, leak-proof container with a screw-top cap.[11] The container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department for disposal via incineration at a licensed facility. Do not dispose of this chemical down the drain or in regular trash.[9][11]
Emergency Procedures
Spills:
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in the designated halogenated organic waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS. Prevent others from entering the area.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of personal exposure, seek immediate medical attention after providing first aid.
References
- 1. worksafegear.com.au [worksafegear.com.au]
- 2. scribd.com [scribd.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. gloves.com [gloves.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. foxscientific.com [foxscientific.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. soscleanroom.com [soscleanroom.com]
- 11. oehs.ecu.edu [oehs.ecu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
